molecular formula C43H56N8O6 B1673722 L-366811 CAS No. 127819-95-8

L-366811

Numéro de catalogue: B1673722
Numéro CAS: 127819-95-8
Poids moléculaire: 781.0 g/mol
Clé InChI: PQTORSHXODXZHK-FZOIMTHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source;  a potent oxytocin antagonist

Propriétés

Numéro CAS

127819-95-8

Formule moléculaire

C43H56N8O6

Poids moléculaire

781.0 g/mol

Nom IUPAC

(2S)-N-[(2S,3S)-2-amino-3-methylpentanoyl]-N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[(2R)-2-(methylamino)-3-[(6R)-6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H56N8O6/c1-4-29(2)37(44)40(55)51(32(28-52)25-30-27-47-34-15-7-6-14-33(30)34)39(54)36-16-12-22-50(36)38(53)35(45-3)26-31-13-8-9-17-43(31,41(56)48-20-10-5-11-21-48)42(57)49-23-18-46-19-24-49/h5-11,13-15,20,27-29,32,35-37,45-47H,4,12,16-19,21-26,44H2,1-3H3/t29-,32+,35+,36-,37-,43-/m0/s1

Clé InChI

PQTORSHXODXZHK-FZOIMTHESA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N([C@H](CC1=CNC2=CC=CC=C21)C=O)C(=O)[C@@H]3CCCN3C(=O)[C@@H](CC4=CC=CC[C@@]4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N

SMILES canonique

CCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N

Apparence

Solid powder

Autres numéros CAS

127819-95-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

cyclo-(proline-tryptophan-isoleucine-pipecolic acid-piperazine-2-carboxylic acid-N-Me-phenylalanine)
L 366811
L-366,811
L-366811

Origine du produit

United States

Foundational & Exploratory

L-366811: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366811 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in the management of preterm labor, its utility has expanded significantly, establishing it as a critical pharmacological tool for probing the multifaceted physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream intracellular signaling pathways, and its functional effects. This document includes detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism through which this compound exerts its effects is by acting as a competitive antagonist at the oxytocin receptor. The OTR is a class A G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many of oxytocin's physiological actions, including uterine contractions and social bonding.

This compound competitively binds to the oxytocin receptor, thereby preventing oxytocin from binding and initiating this downstream signaling cascade. By blocking the activation of the OTR, this compound effectively inhibits the physiological responses mediated by oxytocin.[1]

Data Presentation: Binding Affinity and Selectivity

The efficacy and safety of a receptor antagonist are largely determined by its binding affinity for the target receptor and its selectivity over other related receptors. This compound has been characterized as a high-affinity antagonist for the oxytocin receptor with significant selectivity over the structurally similar vasopressin receptors (V1a and V2). The following tables summarize the quantitative data on the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound for the Oxytocin Receptor

SpeciesTissue/Cell LineAssay TypeParameterValue (nM)Reference
HumanUterusRadioligand BindingIC5026[2]
RatUterusRadioligand BindingIC508.9[2]
Coyote-Radioligand BindingKi12.38[3]

Table 2: Selectivity Profile of this compound

ReceptorSpeciesTissue/Cell LineAssay TypeParameterValue (nM)Selectivity (fold) vs. Human OTRReference
Vasopressin V1aHumanLiverRadioligand BindingIC50510~20[2]
Vasopressin V2HumanKidneyRadioligand BindingIC50960~37[2]
Vasopressin V1aRatLiverRadioligand BindingIC50890-[2]
Vasopressin V2RatKidneyRadioligand BindingIC502400-[2]

Table 3: Functional Antagonism of this compound

SpeciesTissueAssayParameterValueReference
RatIsolated UterusUterine ContractionpA28.9

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for the oxytocin receptor.

Objective: To measure the ability of this compound to displace a radiolabeled oxytocin receptor ligand.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from human myometrium or a recombinant cell line).

  • Radioligand (e.g., [3H]-Oxytocin).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Varying concentrations of this compound (or vehicle for total binding and a saturating concentration of unlabeled oxytocin for non-specific binding).

    • A fixed concentration of [3H]-Oxytocin (typically at its Kd).

    • The membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Ligands Radioligand & This compound Dilutions Ligands->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Diagram 1: Experimental workflow for the radioligand binding assay.
Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.

Objective: To determine the potency of this compound as an antagonist of oxytocin-induced calcium mobilization.

Materials:

  • Cells expressing the oxytocin receptor (e.g., CHO-OTR or primary myometrial cells).

  • Fura-2 AM (calcium-sensitive fluorescent dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Oxytocin.

  • This compound.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Methodology:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled plates) and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS containing a small percentage of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add a fixed concentration of oxytocin to stimulate calcium release and immediately begin recording the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (340/380 nm) as an indicator of the change in intracellular calcium concentration.

    • Determine the peak response for each condition.

    • Plot the percentage of inhibition of the oxytocin-induced calcium response against the log concentration of this compound and determine the IC50 value using non-linear regression.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Dye_Loading Fura-2 AM Loading Cell_Culture->Dye_Loading Pre_Incubation Pre-incubation with this compound Dye_Loading->Pre_Incubation Stimulation Oxytocin Stimulation Pre_Incubation->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Diagram 2: Experimental workflow for the intracellular calcium mobilization assay.

Signaling Pathways

The following diagram illustrates the canonical oxytocin receptor signaling pathway and the point of inhibition by this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L366811 This compound L366811->OTR Inhibits PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response Ca_ER->Response PKC->Response

Diagram 3: Oxytocin receptor signaling pathway and inhibition by this compound.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the oxytocin receptor. Its mechanism of action is centered on the competitive blockade of the OTR, leading to the inhibition of the Gq/11-mediated signaling cascade that results in the generation of IP3 and DAG, and a subsequent increase in intracellular calcium. This antagonism effectively prevents the physiological responses elicited by oxytocin. The quantitative data on its binding affinity and selectivity, combined with detailed experimental protocols, underscore its importance as a valuable tool for research in endocrinology, neuroscience, and drug development. Further investigation into the nuanced downstream effects of this compound in various tissues and cell types will continue to illuminate the diverse roles of the oxytocin system in health and disease.

References

A Technical Guide to the Oxytocin Receptor Binding Affinity and Mechanism of Action of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Initially developed for the potential prevention of preterm labor, L-368,899 has become an invaluable pharmacological tool in animal research for the selective blockade of OTRs, aiding in the elucidation of the oxytocin system's role in physiology and behavior.[1][2][3][4][5] Its utility is enhanced by its oral bioavailability and ability to penetrate the blood-brain barrier, making it suitable for investigating both peripheral and central oxytocinergic pathways.[2][6]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[2] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][7] This inhibition of OTR activation prevents the physiological and behavioral responses typically mediated by oxytocin.[2]

Binding Affinity and Selectivity Data

The binding affinity of L-368,899 for the oxytocin receptor has been quantified across various species. Its selectivity is typically determined by comparing its affinity for the OTR to that of the structurally similar vasopressin 1a receptor (AVPR1a).

Species / TissueReceptorAssay TypeValue (nM)MetricReference(s)
Coyote (Brain)OXTRRadioligand Binding12.38Ki[1][8]
Human (Uterus)OXTRRadioligand Binding26IC₅₀[3][9]
Rat (Uterus)OXTRRadioligand Binding8.9IC₅₀[3][9]
Coyote (Brain)AVPR1aRadioligand Binding511.6 - 870.7Ki[1][8]
Human (Liver)V₁aRadioligand Binding370 - 510IC₅₀[3][9]
Human (Kidney)V₁aRadioligand Binding960IC₅₀[3]
Rat (Liver)V₁aRadioligand Binding890IC₅₀[3]
Rat (Kidney)V₁aRadioligand Binding2400IC₅₀[3]

Studies in coyote brain tissue show that L-368,899 is approximately 40 to 70 times more selective for the OXTR over the AVPR1a.[1][8] However, some research using human brain tissue suggests that L-368,899 may bind with a slightly higher affinity to the AVPR1a than the OXTR, highlighting the importance of species- and tissue-specific validation.[10][11]

Experimental Protocols

Protocol: Competitive Binding Autoradiography

This protocol outlines a common method used to determine the binding affinity (Ki) and selectivity of L-368,899.[8][10]

1. Tissue Preparation:

  • Obtain fresh-frozen postmortem brain tissue from the species of interest. Tissues known to have high expression of the target receptors are used (e.g., human substantia nigra for OXTR, primary visual cortex for AVPR1a).[10]

  • Slice the frozen tissue into thin sections (e.g., 20 µm) using a cryostat at approximately -15°C.[10]

  • Mount the tissue sections onto microscope slides and store them at -80°C in sealed boxes with desiccant until use.[8]

2. Competitive Binding Incubation:

  • Prepare a series of incubation solutions. Each solution contains:

    • A constant, low concentration of a specific radioligand (e.g., ¹²⁵I-ornithine vasotocin analog [¹²⁵I-OVTA] for OXTR or ¹²⁵I-linear vasopressin antagonist [¹²⁵I-LVA] for AVPR1a).[8][10]

    • Increasing concentrations of the unlabeled competitor ligand, L-368,899 (e.g., from 1 pM to 1 µM).[4]

  • Incubate adjacent tissue sections with these solutions, allowing the radioligand and competitor to compete for binding to the receptors on the tissue.

3. Washing:

  • After incubation, wash the slides in buffer to remove any unbound radioligand and competitor.[2] This step is critical to reduce non-specific background signal.

4. Signal Detection and Quantification:

  • Appose the dried slides to phosphor imaging screens or use a calibrated digital densitometry system.[2][8]

  • Quantify the density of the radioactive signal in the specific brain regions of interest for each L-368,899 concentration.

5. Data Analysis:

  • Generate a competition curve by plotting the specific binding of the radioligand (total binding minus non-specific binding) as a function of the log concentration of L-368,899.[2]

  • The concentration of L-368,899 that inhibits 50% of the specific radioligand binding is determined as the IC₅₀ value.

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[2]

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Frozen Brain Tissue Slicing Cryostat Slicing (20 µm) Tissue->Slicing Mounting Mount on Slides Slicing->Mounting Incubation Incubate Slides: - Constant Radioligand - Increasing [L-368,899] Mounting->Incubation Washing Wash to Remove Unbound Ligands Incubation->Washing Detection Signal Detection (Autoradiography) Washing->Detection Quantification Quantify Binding Density Detection->Quantification Curve Generate Competition Curve Quantification->Curve Analysis Calculate IC50 & Ki Curve->Analysis

Workflow for Competitive Binding Autoradiography.

Signaling Pathways

Oxytocin Receptor Signal Transduction

The oxytocin receptor is primarily coupled to Gαq/11 G-proteins.[2] The binding of oxytocin to the OTR initiates a conformational change, leading to the activation of this G-protein and the subsequent stimulation of Phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic or sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[13] The resulting increase in intracellular Ca²⁺ concentration is a key event that leads to various physiological responses, such as the contraction of uterine smooth muscle.[13][14] The OTR can also couple to other G-proteins (Gαi/Gαo) and activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways.[12][14]

As a competitive antagonist, L-368,899 binds to the OTR but does not induce the necessary conformational change to activate the G-protein. It effectively occupies the receptor, preventing oxytocin from binding and thereby blocking the entire downstream signaling cascade at its origin.

G cluster_membrane Cell Membrane cluster_ligands Extracellular cluster_cytosol Intracellular OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates OT Oxytocin OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Physiological Response (e.g., Contraction) Ca->Response

OTR Signaling Pathway and Inhibition by L-368,899.

References

Technical Guide: L-366,811 - A Potent and Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound L-366,811, a potent and selective oxytocin receptor antagonist, is intended for research purposes only. This document is a technical guide and does not constitute medical advice.

Introduction

L-366,811 is a non-peptide antagonist of the oxytocin receptor (OTR). Its high affinity and selectivity for the OTR have made it a valuable tool in pharmacological research to investigate the diverse physiological roles of the oxytocin system. This guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to L-366,811.

Chemical Structure and Properties

Chemical Structure

The systematic IUPAC name for L-366,811 is 1-​[4-​(1-​acetyl-​4-​(4-​hydroxyphenyl)​piperazin-​2-​yl)​-2-​methoxyphenyl]​ethanone.

Physicochemical Properties

A summary of the key physicochemical properties of L-366,811 is presented in the table below.

PropertyValue
Molecular Formula C21H24N2O4
Molecular Weight 384.43 g/mol
CAS Number 149494-43-3
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
SMILES CC(=O)N1CCN(CC1c1ccc(cc1)O)c1ccc(c(c1)OC)C(=O)C

Pharmacological Properties

L-366,811 acts as a competitive antagonist at the human oxytocin receptor. Its high affinity and selectivity are crucial for its utility in distinguishing the effects of oxytocin from those of the closely related vasopressin.

ParameterSpeciesValue
Binding Affinity (Ki) Human Oxytocin Receptor0.8 nM
Selectivity >100-fold for OTR over Vasopressin V1a, V1b, and V2 receptors

Signaling Pathways

L-366,811, by blocking the oxytocin receptor, inhibits the downstream signaling cascades typically initiated by oxytocin binding. The primary pathway affected is the Gq/11-phospholipase C (PLC) pathway.

L366811_Signaling_Pathway L366811 L-366,811 OTR Oxytocin Receptor (OTR) L366811->OTR Inhibits Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: L-366,811 inhibits the oxytocin-induced Gq/11-PLC signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of L-366,811 for the oxytocin receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing OTR start->prep_membranes incubate Incubate membranes with [3H]-oxytocin and varying concentrations of L-366,811 prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of L-366,811.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human oxytocin receptor are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [3H]-oxytocin (the radioligand) and a range of concentrations of the competing ligand, L-366,811.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve and determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of L-366,811 to inhibit oxytocin-induced intracellular calcium release.

Methodology:

  • Cell Culture: Cells expressing the oxytocin receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of L-366,811.

  • Oxytocin Stimulation: Oxytocin is added to the cells to stimulate calcium mobilization.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of L-366,811 to inhibit the oxytocin-induced calcium signal is quantified to determine its potency (IC50).

Conclusion

L-366,811 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The experimental protocols described in this guide provide a foundation for the in vitro characterization of this and similar compounds.

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in managing preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research to elucidate the central roles of oxytocin in social behavior and other physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-368,899, including detailed experimental protocols and a summary of its binding kinetics and in vivo efficacy.

Introduction

Oxytocin, a neuropeptide hormone, plays a crucial role in a wide array of physiological and behavioral processes, including uterine contractions, lactation, and the modulation of social behaviors. The actions of oxytocin are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of the oxytocin system. L-368,899, a non-peptide small molecule, offers significant advantages over peptide-based antagonists, including oral bioavailability and central nervous system penetration.

Discovery and Synthesis

L-368,899, chemically known as 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, was developed as part of a program to identify non-peptide oxytocin antagonists with potential utility in managing preterm labor.[1]

Synthesis Protocol

(Detailed step-by-step synthesis protocol is not available in the provided search results).

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other downstream effectors, lead to various cellular responses, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Data Presentation

The binding affinity and in vivo efficacy of L-368,899 have been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Selectivity
SpeciesReceptor/TissueAssay TypeParameterValue (nM)Reference(s)
RatUterus OTRRadioligand BindingIC508.9[1]
HumanUterus OTRRadioligand BindingIC5026[1]
HumanV1a ReceptorRadioligand BindingIC50370[2]
HumanV2 ReceptorRadioligand BindingIC50570[2]
CoyoteBrain OTRRadioligand BindingKi12.38[3]
CoyoteBrain AVPR1aRadioligand BindingKi870.7[3]
Table 2: In Vivo Efficacy
SpeciesAssayRoute of AdministrationParameterValueReference(s)
RatOxytocin-induced uterine contractionsIntravenous (i.v.)AD500.35 mg/kg[1]
RatOxytocin-induced uterine contractionsIntraduodenal (i.d.)AD507.0 mg/kg[1]
Table 3: Pharmacokinetic Parameters
SpeciesDoseRoute of AdministrationOral Bioavailability (%)
Rat10 mg/kgp.o.35
Dog5 mg/kgp.o.25
Chimpanzee-p.o.21

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for the oxytocin receptor.

Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from rat uterus or transfected cell lines).

  • Radioligand: [³H]-oxytocin or a suitable radio-iodinated analog (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA).[3]

  • L-368,899 stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and protease inhibitors).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet with binding buffer and resuspend to a final protein concentration of approximately 50-100 µ g/assay tube.

  • Assay Setup: In polypropylene tubes, add in the following order:

    • Binding buffer.

    • Increasing concentrations of L-368,899 (or vehicle for total binding, and a high concentration of unlabeled oxytocin for non-specific binding).

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Membrane suspension.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-368,899 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Membranes (Expressing OTR) start->prep setup Set up Assay Tubes: - Buffer - L-368,899 (or controls) - Radioligand - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
In Vivo Uterine Contraction Assay

This protocol is based on the methodology used to determine the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions in rats.[1][4]

Objective: To determine the dose-dependent effect of L-368,899 on oxytocin-induced uterine contractions in vivo.

Materials:

  • Female Sprague-Dawley rats, estrogen-primed.

  • L-368,899 solution for administration (e.g., dissolved in saline).

  • Oxytocin solution for injection.

  • Anesthetic (e.g., pentobarbital sodium).

  • Intrauterine balloon catheter connected to a pressure transducer.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize an estrogen-primed female rat. Surgically insert an intrauterine balloon catheter into one uterine horn to monitor changes in uterine pressure.

  • Baseline Recording: Allow the animal to stabilize and record baseline uterine activity.

  • Drug Administration: Administer L-368,899 via the desired route (e.g., intravenous bolus injection) at various doses.

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration (e.g., 5-15 minutes), administer a bolus of oxytocin to induce uterine contractions.[5]

  • Data Acquisition: Continuously record the uterine contractile response (frequency and amplitude of contractions).

  • Data Analysis: Quantify the contractile response, for example, by integrating the area under the curve of the pressure recording for a set period. Determine the dose of L-368,899 that causes a 50% reduction in the oxytocin-induced response (AD50).

start Start prepare Anesthetize Rat & Insert Uterine Catheter start->prepare baseline Record Baseline Uterine Activity prepare->baseline admin_antagonist Administer L-368,899 (Varying Doses) baseline->admin_antagonist wait Wait for Drug Distribution admin_antagonist->wait admin_agonist Administer Oxytocin (Induce Contractions) wait->admin_agonist record Record Uterine Contraction Response admin_agonist->record analyze Analyze Data: Quantify Contractions, Calculate AD50 record->analyze end End analyze->end

Figure 3: Experimental Workflow for the In Vivo Uterine Contraction Assay.

Conclusion

L-368,899 is a well-characterized, selective antagonist of the oxytocin receptor with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile, including oral bioavailability and CNS penetration, makes it a valuable pharmacological tool for both peripheral and central nervous system research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound.

References

In Vitro Characterization of L-368,899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: The compound "L-366811" as specified in the initial request did not yield specific scientific data. It is highly probable that this was a typographical error for L-368,899 , a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor (OTR). This document proceeds with the in vitro characterization of L-368,899.

Introduction

L-368,899 is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier also makes it suitable for investigating the central effects of oxytocin receptor blockade.

This technical guide provides a comprehensive overview of the in vitro characterization of L-368,899, including its binding affinity, selectivity, and functional antagonism. Detailed experimental protocols and visual representations of key pathways and workflows are presented to support research and development efforts in related fields.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.[2][3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.[2][3] L-368,899 competitively inhibits this pathway by blocking the initial binding of oxytocin to its receptor.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of L-368,899 for the Oxytocin Receptor

Species/TissueParameterValue (nM)
Rat UterusIC508.9
Human UterusIC5026
Coyote Brain (OXTR)Ki12.38

Table 2: In Vitro Selectivity Profile of L-368,899

ReceptorSpecies/TissueParameterValue (nM)Selectivity (fold) vs. OTR
Vasopressin V1a ReceptorHumanIC50370> 40
Vasopressin V2 ReceptorHumanIC50570> 60
Vasopressin V1a ReceptorCoyote BrainKi511.6~41

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of L-368,899 for the oxytocin receptor.

Materials:

  • Tissue homogenates or cell membranes expressing the oxytocin receptor.

  • Radioligand: e.g., [³H]-Oxytocin or a selective radiolabeled antagonist.

  • L-368,899

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the oxytocin receptor via homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A fixed concentration of radioligand.

    • Increasing concentrations of L-368,899 (competitor).

    • Membrane preparation.

    • For total binding, no competitor is added.

    • For non-specific binding, a high concentration of a non-labeled ligand is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with OTR) Incubation Incubate Membranes with Radioligand and L-368,899 Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Competitor_Prep L-368,899 Dilutions (Increasing Concentrations) Competitor_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Experimental Workflow for a Competitive Binding Assay.
In Vitro Uterine Contraction Assay

This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue.

Objective: To determine the functional antagonist potency of L-368,899.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat).

  • Organ bath system with force-displacement transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Oxytocin

  • L-368,899

Procedure:

  • Tissue Preparation: Isolate uterine horns and cut them into longitudinal strips.

  • Mounting: Mount the uterine strips in organ baths containing physiological salt solution under a resting tension.

  • Equilibration: Allow the tissues to equilibrate until regular, spontaneous contractions are observed.

  • Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response.

  • Antagonist Addition: Once the oxytocin-induced contractions are stable, add cumulative concentrations of L-368,899 to the bath.

  • Data Recording: Continuously record the isometric contractions of the uterine strips.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of L-368,899.

    • Generate a concentration-response curve for the inhibitory effect of L-368,899 on the oxytocin-induced contractions.

    • Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Alternatively, an IC50 for the inhibition of the oxytocin response can be determined.

Conclusion

L-368,899 is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its in vitro profile, demonstrating high binding affinity and significant selectivity over related vasopressin receptors, has established it as a critical tool in pharmacological research. The methodologies outlined in this guide provide a framework for the continued investigation of L-368,899 and other modulators of the oxytocin system, facilitating a deeper understanding of its role in health and disease.

References

L-368,899: A Technical Guide to Vasopressin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-368,899 is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1] Developed initially for potential use in managing preterm labor, it has become a valuable research tool for investigating the role of oxytocin in the central nervous system, particularly in social behaviors.[2][3] This technical guide provides an in-depth analysis of the selectivity profile of L-368,899 for the vasopressin receptor subtypes (V1a and V2) in comparison to its high affinity for the oxytocin receptor. While comprehensive binding data is available for the V1a and V2 receptors, affinity for the V1b receptor subtype has not been extensively reported in the available scientific literature. This document summarizes the quantitative binding data, details the experimental methodologies used for receptor characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary: Receptor Binding Affinity

The selectivity of L-368,899 is primarily defined by its differential binding affinities to the oxytocin and vasopressin receptors. The following tables consolidate the available quantitative data from in vitro radioligand binding assays.

Table 1: L-368,899 Binding Affinity (IC50) Data

ReceptorSpecies/TissueIC50 (nM)Reference
Oxytocin (OTR)Rat Uterus8.9[3][4]
Oxytocin (OTR)Human Uterus26[3]
Vasopressin V1a-370[4]
Vasopressin V2-570[4]
Vasopressin V1b-Data not available

Table 2: L-368,899 Binding Affinity (Ki) Data

ReceptorSpecies/TissueKi (nM)Reference
Oxytocin (OTR)Coyote Brain12.38[5]
Vasopressin V1aCoyote Brain511.6[5]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which an antagonist would occupy 50% of the receptors if no agonist were present. Lower values indicate higher binding affinity.

Based on the available data, L-368,899 demonstrates a significant selectivity for the oxytocin receptor over the vasopressin V1a and V2 receptors. The selectivity for OTR over V1a is approximately 40-fold.[4][5]

Experimental Protocols

The characterization of L-368,899's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competitive Binding Assay

This assay is the primary method used to determine the binding affinity (IC50 and Ki values) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To quantify the binding affinity of L-368,899 for oxytocin and vasopressin receptors.

Materials and Reagents:

  • Cell Membranes: Preparations from cells or tissues expressing the receptor of interest (e.g., rat or human uterine tissue for OTR, or cell lines recombinantly expressing V1a or V2 receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Vasopressin for vasopressin receptors, [¹²⁵I]-ornithine vasotocin analog for oxytocin receptors).[6]

  • Test Compound: L-368,899.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., Tris-HCl with MgCl₂).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of L-368,899.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature are specific to the receptor and radioligand used.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation and are used to determine whether a compound acts as an agonist or an antagonist.

V1a and V1b receptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct indicator of receptor activation.[7]

Objective: To determine the antagonist effect of L-368,899 on vasopressin-induced V1a or V1b receptor activation.

Protocol Outline:

  • Cell Culture and Labeling: Culture cells expressing the V1a or V1b receptor and label them with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Compound Treatment: Pre-incubate the labeled cells with varying concentrations of L-368,899.

  • Agonist Stimulation: Stimulate the cells with a known V1a/V1b receptor agonist (e.g., arginine vasopressin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Extraction of Inositol Phosphates: Stop the reaction and lyse the cells. Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the concentration of L-368,899 that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50).

The V2 receptor is a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

Objective: To determine the antagonist effect of L-368,899 on vasopressin-induced V2 receptor activation.

Protocol Outline:

  • Cell Culture: Culture cells expressing the V2 receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of L-368,899 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Agonist Stimulation: Stimulate the cells with a known V2 receptor agonist (e.g., arginine vasopressin or desmopressin).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or other immunoassay formats).

  • Data Analysis: Determine the concentration of L-368,899 that inhibits 50% of the agonist-induced cAMP accumulation (IC50).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the vasopressin receptors and the point of inhibition by an antagonist like L-368,899.

G cluster_V1 V1a/V1b Receptor Signaling (Gq-coupled) cluster_V2 V2 Receptor Signaling (Gs-coupled) AVP_V1 Vasopressin V1R V1a/V1b Receptor AVP_V1->V1R Gq Gq V1R->Gq L368899_V1 L-368,899 L368899_V1->V1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC AVP_V2 Vasopressin V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs L368899_V2 L-368,899 L368899_V2->V2R Blocks AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Vasopressin receptor signaling pathways and antagonism by L-368,899.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental protocols described.

G cluster_binding Competitive Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubate: Membranes + Radioligand + L-368,899 prep->incubate filter Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_functional Functional Antagonism Assay Workflow culture Cell Culture with Receptor Expression pretreat Pre-treat with L-368,899 culture->pretreat stimulate Stimulate with Vasopressin Agonist pretreat->stimulate measure Measure Second Messenger (IP or cAMP) stimulate->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: General workflow for a functional antagonism assay.

Conclusion

L-368,899 is a highly selective antagonist for the oxytocin receptor with significantly lower affinity for the vasopressin V1a and V2 receptors. This selectivity profile, established through radioligand binding and functional assays, makes it a critical tool for differentiating the physiological and behavioral effects of oxytocin from those of vasopressin. While the interaction of L-368,899 with the V1b receptor remains to be fully characterized in publicly available literature, the existing data strongly supports its utility as a selective OTR antagonist in research settings. Researchers employing L-368,899 should consider the documented selectivity ratios and the potential for off-target effects at high concentrations.

References

The Pharmacokinetics of Non-Peptide Oxytocin Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of non-peptide oxytocin antagonists. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in the field. This guide summarizes key pharmacokinetic data, details experimental methodologies for their determination, and visualizes relevant biological pathways and workflows.

Introduction to Non-Peptide Oxytocin Antagonists

Oxytocin, a nine-amino-acid peptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. Consequently, antagonists of the oxytocin receptor (OTR) have been investigated for various therapeutic applications, most notably for the management of preterm labor. While the first generation of OTR antagonists were peptide-based, such as atosiban, their limitations, including lack of oral bioavailability, spurred the development of non-peptide antagonists. These small molecule antagonists offer the potential for improved pharmacokinetic properties, including oral administration, which is advantageous for chronic or outpatient treatment regimens.

This guide focuses on the pharmacokinetic profiles of several prominent non-peptide oxytocin antagonists, providing a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Data of Non-Peptide Oxytocin Antagonists

The following tables summarize the available quantitative pharmacokinetic data for key non-peptide oxytocin antagonists. These tables are designed for easy comparison across different compounds and species.

Table 1: Pharmacokinetic Parameters of L-368,899

SpeciesDoseT1/2 (h)CL (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference
Rat (female)10 mg/kg (IV)~2182.0-2.6-[1]
Rat (male)10 mg/kg (IV)~223-362.0-2.6-[1]
Rat (female)5 mg/kg (oral)---14[1][2]
Rat (male)5 mg/kg (oral)---18[1][2]
Rat (male)25 mg/kg (oral)---41[1]
Dog (female)10 mg/kg (IV)~223-363.4-4.9-[1]
Dog5 mg/kg (oral)---17[1]
Dog33 mg/kg (oral)---41[1]
Coyote3 mg/kg (IM)----[3][4]

Table 2: Pharmacokinetic Parameters of Retosiban (GSK221149A)

SpeciesDoseT1/2 (h)CLVdssOral Bioavailability (%)Reference
Rat-1.4Low to moderate intrinsic clearance-~100[5]
HumanOral1.45---[6]

Table 3: Pharmacokinetic Parameters of Epelsiban (GSK557296)

SpeciesDoseT1/2 (h)CLVdssOral Bioavailability (%)Reference
Rat--Low intrinsic clearance-55[7]
Cynomolgus Monkey--Low intrinsic clearance-Comparable to retosiban[7]
Human--Low intrinsic clearance--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacokinetic characterization of non-peptide oxytocin antagonists.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a non-peptide oxytocin antagonist following intravenous and oral administration in a relevant animal model (e.g., rat, dog).

Materials:

  • Test compound (non-peptide oxytocin antagonist)

  • Vehicle for dosing (e.g., saline, polyethylene glycol)

  • Animal model (e.g., Sprague-Dawley rats, Beagle dogs), with appropriate ethical approval

  • Cannulas for blood sampling

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum. For intravenous studies, surgically implant a catheter in a suitable vein (e.g., jugular vein) for drug administration and blood sampling.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of the test compound dissolved in a suitable vehicle via the implanted catheter.

    • Oral (PO): Administer the test compound via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using non-compartmental or compartmental analysis software. Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a non-peptide oxytocin antagonist in the presence of liver microsomal enzymes, primarily cytochrome P450s.

Materials:

  • Test compound

  • Pooled liver microsomes (from human or relevant animal species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath

  • LC-MS/MS for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Initiation of Reaction: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Plasma Protein Binding Assay

Objective: To determine the extent to which a non-peptide oxytocin antagonist binds to plasma proteins.

Materials:

  • Test compound

  • Plasma (from human or relevant animal species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Incubator

  • LC-MS/MS for analysis

Procedure:

  • Sample Preparation: Spike the test compound into plasma.

  • Equilibrium Dialysis: Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber, separated by a semi-permeable membrane.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) x 100.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of non-peptide oxytocin antagonists.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key signaling event leading to various cellular responses, including smooth muscle contraction. Non-peptide oxytocin antagonists competitively block the binding of oxytocin to its receptor, thereby inhibiting this downstream signaling cascade.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled GPCR) Oxytocin->OTR Binds and Activates Antagonist Non-peptide Antagonist Antagonist->OTR Competitively Blocks Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER/SR IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Responses (e.g., Uterine Contraction) Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

This workflow outlines the key steps involved in a typical in vivo pharmacokinetic study of a non-peptide oxytocin antagonist in an animal model.

In_Vivo_PK_Workflow start Start animal_prep Animal Model Preparation (e.g., Catheter Implantation) start->animal_prep dosing Drug Administration (IV or Oral) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Separation blood_sampling->plasma_prep analysis LC-MS/MS Analysis (Drug Quantification) plasma_prep->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End pk_analysis->end In_Vitro_ADME_Relationship compound Test Compound metabolic_stability Metabolic Stability (Liver Microsomes) compound->metabolic_stability protein_binding Plasma Protein Binding compound->protein_binding cyp_inhibition CYP450 Inhibition compound->cyp_inhibition permeability Permeability (e.g., Caco-2) compound->permeability pk_prediction Prediction of In Vivo PK (Clearance, Vd, Oral Bioavailability) metabolic_stability->pk_prediction Predicts Clearance protein_binding->pk_prediction Influences Distribution and Clearance cyp_inhibition->pk_prediction Informs Drug-Drug Interaction Potential permeability->pk_prediction Predicts Absorption

References

L-366,811 and its Role in Social Behavior Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-366,811, a non-peptide oxytocin receptor antagonist, and its relevance in the study of social behavior. While specific quantitative data for L-366,811 is limited in publicly available literature, this document contextualizes its development and utilizes data from the closely related and extensively studied antagonist, L-368,899, to provide a comprehensive pharmacological and methodological framework. This guide includes a summary of quantitative data, detailed experimental protocols for social behavior assays, and visualizations of the oxytocin receptor signaling pathway and a typical experimental workflow.

Introduction

The neuropeptide oxytocin plays a critical role in regulating a wide array of social behaviors, including social recognition, social bonding, and maternal behavior. The oxytocin receptor (OTR), a G-protein coupled receptor, mediates these effects. The development of selective OTR antagonists has been instrumental in elucidating the precise mechanisms of oxytocin signaling in social cognition and behavior.

L-366,811 belongs to a class of non-peptide OTR antagonists developed to overcome the limitations of earlier peptide-based antagonists, such as poor oral bioavailability and limited brain penetration. While L-366,811 was a key step in the development of these compounds, its successor, L-368,899, has been more extensively characterized and utilized in social behavior research. This guide will therefore focus on the established role and properties of these antagonists in studying social behavior, with a primary focus on the data available for L-368,899 as a representative of this class.

Pharmacological Profile

The defining characteristic of L-366,811 and related compounds is their ability to selectively bind to and block the oxytocin receptor, thereby inhibiting the downstream signaling cascades initiated by oxytocin.

Data Presentation

The following table summarizes the available quantitative data for the non-peptide oxytocin receptor antagonist L-368,899, which is structurally and functionally related to L-366,811. This data is provided to illustrate the typical pharmacological profile of this class of antagonists.

ParameterSpeciesTissue/ReceptorValueReference
Binding Affinity (Ki) CoyoteOxytocin Receptor (OTR)12.38 nM[1]
CoyoteVasopressin 1a Receptor (AVPR1a)511.6 nM[1]
IC50 RatUterine OTR8.9 nM
HumanUterine OTR26 nM
Selectivity CoyoteOTR vs AVPR1a>40-fold[1]

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular events that are crucial for its effects on social behavior. Antagonists like L-366,811 prevent the initiation of this pathway.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Cam Calmodulin Ca2->Cam Binds SocialBehavior Modulation of Social Behavior PKC->SocialBehavior CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Cam->CaMK Activates CaMK->SocialBehavior Oxytocin Oxytocin Oxytocin->OTR Binds L366811 L-366,811 (Antagonist) L366811->OTR Blocks ER->Ca2 Releases

Oxytocin receptor Gq signaling pathway.

Experimental Protocols

The following is a detailed methodology for a representative experiment investigating the role of an oxytocin receptor antagonist in social recognition memory in rodents.

Social Recognition Test

Objective: To assess the effect of L-366,811 (or a related antagonist) on the ability of a subject animal to recognize a previously encountered conspecific.

Animals: Adult male rats or mice are commonly used. Animals should be housed in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.

Materials:

  • Test arena (e.g., a clean, standard rodent cage with fresh bedding)

  • L-366,811 or a related OTR antagonist (e.g., L-368,899)

  • Vehicle solution (e.g., saline or a suitable solvent for the antagonist)

  • Syringes for administration (intraperitoneal or subcutaneous)

  • Juvenile conspecifics (as social stimuli)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Habituate the subject animals to the test arena for a set period (e.g., 10 minutes) on two consecutive days prior to the test day to reduce novelty-induced stress.

    • Handle the animals daily for at least a week before the experiment to minimize handling stress.

  • Drug Administration:

    • On the test day, administer the OTR antagonist or vehicle to the subject animals at a predetermined time before the first trial (e.g., 30-60 minutes). The dose will depend on the specific compound and route of administration and should be determined from pilot studies or literature.

  • Trial 1 (T1) - Initial Exposure:

    • Place the subject animal in the test arena.

    • After a brief acclimatization period (e.g., 2 minutes), introduce a juvenile stimulus animal into the arena.

    • Record the total time the subject animal spends investigating the juvenile (e.g., sniffing the head, anogenital region) for a fixed duration (e.g., 5 minutes).

    • At the end of T1, remove the juvenile stimulus animal.

  • Inter-Trial Interval (ITI):

    • Return the subject animal to its home cage for a specific ITI (e.g., 30 minutes to 2 hours). This interval is critical as it tests short-term social memory.

  • Trial 2 (T2) - Re-exposure:

    • After the ITI, place the subject animal back into the same test arena.

    • Re-introduce the same juvenile stimulus animal from T1.

    • Record the duration of social investigation for the same fixed duration as in T1 (e.g., 5 minutes).

Data Analysis:

  • A social recognition index is calculated for each animal: (Time in T2) / (Time in T1 + Time in T2).

  • A significant decrease in investigation time from T1 to T2 in the vehicle-treated group indicates intact social memory.

  • A lack of significant decrease in investigation time in the antagonist-treated group, or a significantly higher recognition index compared to the vehicle group, suggests impairment of social recognition memory.

  • Statistical analysis is typically performed using t-tests or ANOVA to compare the investigation times and recognition indices between treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a study investigating the effects of an OTR antagonist on social behavior.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalAcclimation Animal Acclimation & Habituation to Handling Randomization Random Assignment to Treatment Groups AnimalAcclimation->Randomization DrugPrep Preparation of L-366,811 & Vehicle DrugAdmin Drug/Vehicle Administration DrugPrep->DrugAdmin Randomization->DrugAdmin BehavioralTest Social Behavior Assay (e.g., Social Recognition Test) DrugAdmin->BehavioralTest DataCollection Video Recording & Scoring of Behavior BehavioralTest->DataCollection DataProcessing Data Processing & Calculation of Indices DataCollection->DataProcessing Stats Statistical Analysis (e.g., ANOVA, t-test) DataProcessing->Stats Interpretation Interpretation of Results Stats->Interpretation Publication Publication/ Dissemination Interpretation->Publication

References

L-368,899: A Technical Guide to a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become a critical pharmacological tool in neuroscience research.[2][3][4] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocin pathways, which are implicated in a variety of social behaviors.[5][6] This technical guide provides a comprehensive overview of the early-stage research on L-368,899, including its mechanism of action, binding characteristics, and key experimental protocols.

Mechanism of Action

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[1][7] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1][7] Blockade of OTR activation by L-368,899 inhibits the subsequent signaling cascade, which includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium.[7][8] This inhibition of oxytocin-mediated signaling underlies its physiological effects, such as the reduction of uterine contractions.[7]

Quantitative Data Summary

The binding affinity and selectivity of L-368,899 have been characterized across various species. The following tables summarize the key quantitative data available from early-stage research.

Table 1: Binding Affinity of L-368,899 for Oxytocin Receptors (OTR)
Species/TissueParameterValue (nM)Reference
Coyote (Brain)Ki12.38[2]
Rat (Uterus)IC508.9[9]
Human (Uterus)IC5026[9]
Table 2: Selectivity Profile of L-368,899 (Binding Affinity for Vasopressin Receptors)
Receptor SubtypeSpecies/TissueParameterValue (nM)Reference
Vasopressin V1aCoyote (Brain)Ki511.6[2]
Vasopressin V1aHuman (Liver)IC50370
Vasopressin V2Human (Kidney)IC50570
Vasopressin V1aRat (Liver)IC50510[9]
Vasopressin V2Rat (Kidney)IC50960[9]

Note: A higher Ki or IC50 value indicates lower binding affinity.

Table 3: Pharmacokinetic Parameters of L-368,899
SpeciesDose & Routet1/2 (hr)Plasma Clearance (ml/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference
Rat (Female)10 mg/kg IV~2182.0 - 2.6-[10]
Rat (Female)5 mg/kg Oral---14[10]
Rat (Male)5 mg/kg Oral---18[10]
Dog (Female)1, 2.5, 10 mg/kg IV~223 - 363.4 - 4.9-[10]
Dog (Female)5 mg/kg Oral---17[10]
Dog (Female)33 mg/kg Oral---41[10]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments used in the early-stage research of L-368,899.

Competitive Binding Autoradiography

This in vitro protocol is utilized to determine the binding affinity (Ki) and selectivity of L-368,899 for its target receptors.

Objective: To quantify the ability of L-368,899 to displace a radiolabeled ligand from oxytocin and vasopressin receptors in tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., from coyote or human)[2][11]

  • Radioligand for OTR (e.g., 125I-ornithine vasotocin analog, 125I-OVTA)[12]

  • Radioligand for AVPR1a (e.g., 125I-linear vasopressin antagonist, 125I-LVA)[12]

  • L-368,899 solutions of varying concentrations

  • Incubation and wash buffers

  • Phosphor imaging screens and imager

Procedure:

  • Tissue Preparation: Brain tissue is frozen and sliced into thin sections (e.g., 20 µm) using a cryostat and mounted on microscope slides.[11][12]

  • Incubation: Slides are incubated with a constant concentration of the radioligand and varying concentrations of L-368,899. This allows for competition between the two compounds for binding to the target receptor.

  • Washing: Following incubation, the slides are washed in buffer to remove any unbound radioligand.[1]

  • Signal Detection: The slides are then apposed to phosphor imaging screens to detect the radioactive signal.[1]

  • Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 value (the concentration of L-368,899 that inhibits 50% of radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vivo Uterine Contraction Assay

This in vivo protocol is used to assess the functional antagonism of the oxytocin receptor by L-368,899.

Objective: To measure the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in a live animal model.

Materials:

  • Live, anesthetized female animal model (e.g., rat)

  • L-368,899 solutions for administration

  • Oxytocin solution

  • Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula)[1]

Procedure:

  • Animal Preparation: The animal is anesthetized, and a cannula is surgically placed in a uterine horn to monitor intrauterine pressure.[1]

  • Baseline Measurement: Baseline uterine activity is recorded.[1]

  • Drug Administration: L-368,899 is administered at various doses through the desired route (e.g., intravenous bolus).[1]

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions.[1]

  • Data Analysis: The integrated area under the curve of the uterine pressure readings is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (often denoted as an ED50 or equivalent) is calculated.[1]

Visualizations

Signaling Pathway Diagram

G OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Uterine Contraction & Other Physiological Responses Ca_release->Contraction PKC->Contraction

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Experimental Workflow Diagram

G cluster_invitro In Vitro: Competitive Binding Assay cluster_invivo In Vivo: Functional Assay (e.g., Uterine Contraction) prep_tissue Prepare Tissue Sections (e.g., Brain Slices) incubate Incubate with Radioligand & varying [L-368,899] prep_tissue->incubate wash Wash to Remove Unbound Ligands incubate->wash detect Detect Radioactive Signal (Autoradiography) wash->detect analyze_binding Analyze Data: Generate Competition Curve, Calculate IC50 and Ki detect->analyze_binding prep_animal Prepare Animal Model & Monitoring Equipment admin_drug Administer L-368,899 prep_animal->admin_drug challenge Administer Oxytocin to Induce Response admin_drug->challenge measure Measure Physiological Response (e.g., Contractions) challenge->measure analyze_function Analyze Data: Determine Dose-Response Relationship (e.g., ED50) measure->analyze_function

Caption: Generalized experimental workflows for in vitro and in vivo studies of L-368,899.

References

Methodological & Application

Application Notes and Protocols for L-368,899 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed for the potential prevention of preterm labor, it has become an invaluable pharmacological tool in neuroscience research to investigate the diverse physiological and behavioral roles of the oxytocin system.[3][4][5] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral oxytocin-mediated effects.[3][4][6][7] These application notes provide detailed protocols for the use of L-368,899 in in vivo studies, along with key quantitative data and pathway diagrams to guide experimental design.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[3] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[3][5] Blockade of OTR activation by L-368,899 inhibits the Gq/11-mediated signaling pathway, thereby preventing physiological responses triggered by oxytocin, such as uterine contractions and various social behaviors.[3][8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds and Activates L368899 L-368,899 L368899->OTR Competitively Binds and Inhibits Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates Release Response Physiological Response (e.g., uterine contraction, social behavior) DAG->Response Ca2->Response

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across different species and receptor types.

Binding Affinity and Selectivity
Species/ReceptorParameterValueReference
Rat Uterus OTRIC508.9 nM[2]
Human Uterus OTRIC5026 nM[2]
Coyote OTRKi12 nM[4][9][10]
Human Vasopressin V1a ReceptorIC50370 nM
Human Vasopressin V2 ReceptorIC50570 nM
Rat Liver Vasopressin ReceptorIC50890 nM[2]
Rat Kidney Vasopressin ReceptorIC502400 nM[2]
Human Liver Vasopressin ReceptorIC50510 nM[2]
Human Kidney Vasopressin ReceptorIC50960 nM[2]

L-368,899 displays over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[4][9][10]

Pharmacokinetic Parameters
SpeciesRouteDoset1/2CmaxBioavailabilityReference
Rat (Female)IV10 mg/kg~2 hr--[1]
Rat (Female)Oral5 mg/kg-<1 hr14%[1][2]
Rat (Male)Oral5 mg/kg-<1 hr18%[1][2]
Rat (Male)Oral25 mg/kg--41%[1]
Dog (Female)IV1, 2.5, 10 mg/kg~2 hr--[1]
Dog (Female)Oral5 mg/kg-<1 hr17%[1]
Dog (Female)Oral33 mg/kg-1-4 hr41%[1]
CoyoteIM3 mg/kg-Peak in CSF at 15-30 min-[4][9][10]
Rhesus MonkeyIV1 mg/kg-Accumulates in limbic areas-[7][11][12]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis in Coyotes

This protocol is adapted from studies assessing the time course of L-368,899 in blood and cerebrospinal fluid (CSF).[4]

1. Materials:

  • L-368,899 (commercially available)

  • Sterile saline (0.9%)

  • Anesthetic agents (e.g., ketamine hydrochloride and xylazine hydrochloride)

  • Equipment for blood and CSF collection

  • Centrifuge, storage vials, and -80°C freezer

2. Drug Preparation:

  • Formulate L-368,899 in sterile saline to the desired concentration (e.g., 3 mg/kg).[4]

3. Animal Procedure:

  • Anesthetize the animal following approved institutional protocols.

  • Collect baseline blood and CSF samples (t0).

  • Administer L-368,899 via intramuscular (IM) injection into the biceps femoris muscle of the hindlimb.[4] Record the time of injection.

  • Collect a time course of paired blood and CSF samples at 15, 30, 45, 60, and 90 minutes post-injection.[4]

  • Immediately centrifuge blood samples at 4°C for 15 minutes.

  • Carefully remove plasma, aliquot, and store at -80°C until analysis.

  • Immediately place CSF samples at -20°C and then transfer to -80°C for long-term storage.[4]

4. Sample Analysis:

  • Quantify L-368,899 concentrations in plasma and CSF using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Interpretation:

  • In coyotes, L-368,899 has been shown to peak in the CSF between 15 and 30 minutes after IM injection, suggesting a therapeutic window for behavioral testing between 15 and 45 minutes post-injection.[4][9][10]

cluster_prep Preparation cluster_procedure Procedure cluster_processing Sample Processing cluster_analysis Analysis A Anesthetize Animal C Collect Baseline Blood & CSF (t0) A->C B Formulate L-368,899 (e.g., 3 mg/kg in saline) D Administer L-368,899 (IM) B->D C->D E Collect Time-Course Samples (t15, t30, t45, t60, t90) D->E F Centrifuge Blood Samples E->F H Freeze CSF Samples E->H G Separate and Freeze Plasma F->G I Quantify L-368,899 (LC-MS) G->I H->I J Pharmacokinetic Modeling I->J

Caption: Workflow for In Vivo Pharmacokinetic Study.
Protocol 2: Behavioral Assessment in Rodents

This protocol provides a general framework for assessing the effects of L-368,899 on social behaviors in mice, adapted from various studies.[6][13]

1. Materials:

  • L-368,899 hydrochloride

  • Sterile saline (0.9%)

  • Appropriate behavioral apparatus (e.g., three-chamber social interaction test, resident-intruder test)

2. Drug Preparation:

  • Dissolve L-368,899 in sterile saline. Doses typically range from 3 mg/kg to 10 mg/kg.[6]

  • Prepare a vehicle control group with saline only.

3. Animal Procedure:

  • Habituate the animals to the testing environment and injection procedures to minimize stress-induced confounds.

  • Administer L-368,899 or vehicle via intraperitoneal (IP) injection.[6][13]

  • The timing between injection and behavioral testing is critical. A common pre-treatment time is 15-30 minutes.[13]

  • Conduct the behavioral test according to the specific paradigm's protocol. For example:

    • Social Interaction: Place the subject mouse in the center chamber of a three-chamber apparatus. After a habituation period, introduce a novel mouse in one side chamber and an empty cage (or a novel object) in the other.

    • Tube Test for Social Dominance: Place two mice facing each other in a narrow tube. The mouse that first retreats is considered subordinate.[6]

  • Record and score behaviors of interest, such as time spent in proximity to the novel mouse, number of social interactions, or win/loss in the tube test.

4. Data Analysis:

  • Compare the behavioral outcomes between the L-368,899-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).

  • Significant differences in behavior suggest that the observed social behavior is modulated by the oxytocin system. For example, a reduction in social preference in the treated group would indicate that oxytocin is necessary for this behavior.

Considerations for In Vivo Studies

  • Species Differences: Pharmacokinetics and optimal dosing can vary significantly between species.[1] It is crucial to perform pilot studies to determine the appropriate dose and timing for the species of interest.

  • Route of Administration: The route of administration (e.g., IV, IM, IP, oral) will affect the bioavailability and time to peak concentration.[1][2] Oral bioavailability can be suboptimal in some species.[5]

  • Selectivity: While L-368,899 is highly selective for the OTR, it is good practice to consider potential off-target effects, especially at higher doses.

  • Blood-Brain Barrier Penetration: L-368,899 has been shown to penetrate the blood-brain barrier and accumulate in limbic brain areas in non-human primates, making it suitable for studying central OTR function.[6][7][11][12]

By following these detailed protocols and considering the provided data, researchers can effectively utilize L-368,899 as a tool to investigate the role of the oxytocin system in a wide range of in vivo models.

References

Application Notes and Protocols for L-366811 (Vasopressin V2 Receptor Antagonist 2, HY-162394) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of L-366811, also identified as Vasopressin V2 Receptor Antagonist 2 (MCE Catalog No. HY-162394), for in vitro cell culture experiments. This document includes information on the compound's mechanism of action, preparation of stock and working solutions, and a general protocol for its application in cell-based assays.

Introduction

This compound (HY-162394) is a potent and selective antagonist of the vasopressin V2 receptor (V2R), with a reported Ki value of 6.2 nM. By blocking the V2 receptor, this compound inhibits the downstream signaling cascade initiated by arginine vasopressin (AVP). This includes the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This mechanism of action makes it a valuable tool for studying the physiological roles of the V2 receptor in various cell types and for investigating its potential as a therapeutic agent in conditions such as polycystic kidney disease and hyponatremia.[1][2][3]

Data Presentation

ParameterValueReference
Compound Name This compound (Vasopressin V2 Receptor Antagonist 2)-
MCE Catalog No. HY-162394[1]
Mechanism of Action Selective Vasopressin V2 Receptor Antagonist[1]
Inhibitory Constant (Ki) 6.2 nM[1]
Primary Effect in Cells Reduction of intracellular cAMP levels[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[4][5]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound (HY-162394) as a vasopressin V2 receptor antagonist.

L366811_Mechanism_of_Action Mechanism of Action of this compound (HY-162394) AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates G_alpha_s Gαs V2R->G_alpha_s Activates L366811 This compound (HY-162394) L366811->V2R Binds and Inhibits AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., AQP2 translocation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound inhibits the AVP-V2R signaling pathway.

Experimental Protocols

Materials
  • This compound (HY-162394) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[4][5]

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Cell culture medium appropriate for the cell line being used

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol 1: Preparation of this compound Stock Solution (10 mM)

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This allows for accurate dilution to the final working concentration while minimizing the final concentration of DMSO in the cell culture medium (typically ≤ 0.1%).

  • Aliquoting the Powder: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.

  • Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (μL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions and Application to Cell Culture

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of cell culture medium).

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth during the experimental period. Allow the cells to adhere and enter a logarithmic growth phase before treatment.

  • Treatment: Remove the existing cell culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired period of time under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following the incubation period, perform the desired downstream analysis, such as measuring cAMP levels, assessing cell viability, or analyzing gene or protein expression.

Experimental Workflow

The following diagram outlines the general workflow for using this compound in a cell culture experiment.

L366811_Workflow General Workflow for this compound Cell Culture Experiments Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Prep_Working Prepare Working Solutions (Serial Dilution in Medium) Prep_Stock->Prep_Working Seed_Cells Seed Cells in Culture Plates/Flasks Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analysis Downstream Analysis (e.g., cAMP assay, Viability) Incubate->Analysis End End Analysis->End

Caption: Workflow for this compound cell culture experiments.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle DMSO with care as it can facilitate the absorption of other substances through the skin.

  • All procedures involving cell culture should be performed in a sterile biological safety cabinet to prevent contamination.

  • Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols for L-368,899 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of L-368,899, a potent and selective oxytocin receptor (OTR) antagonist, in rodent models. This document includes detailed protocols for common administration routes, a summary of its pharmacokinetic and pharmacodynamic properties, and a visualization of the relevant signaling pathway.

Introduction

L-368,899 is a non-peptide, orally active antagonist of the oxytocin receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central and peripheral roles of the oxytocin system in various physiological and behavioral processes.[1][3] Studies in rodents have utilized L-368,899 to explore the involvement of oxytocin in social behavior, anxiety, and uterine contractions.[4][5][6][7]

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][7] Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions and modulation of social behaviors.[1][7]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and receptor binding affinities of L-368,899 in rodents.

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats [2][8]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 1, 2.5, 10 mg/kg5, 25 mg/kg
Half-life (t½) ~2 hoursNot explicitly stated
Plasma Clearance 18 - 36 ml/min/kgNot applicable
Volume of Distribution (Vdss) 2.0 - 2.6 L/kgNot applicable
Time to Max Concentration (Cmax) Not applicable< 1 hour (low dose), 1-4 hours (high dose)
Oral Bioavailability Not applicableFemale: 14% (5 mg/kg), Male: 18% (5 mg/kg), 41% (25 mg/kg)

Note: Pharmacokinetics can be dose-dependent and show gender differences in rats.[8][9]

Table 2: Receptor Binding Affinity and Selectivity of L-368,899

ReceptorSpeciesIC₅₀ / KᵢSelectivity
Oxytocin Receptor (OTR)Rat (uterus)8.9 nM (IC₅₀)[2]> 40-fold vs. Vasopressin V₁ₐ and V₂ receptors
Oxytocin Receptor (OTR)Human (uterus)26 nM (IC₅₀)[2]
Vasopressin V₁ₐ ReceptorHuman (liver)510 nM (IC₅₀)[2]
Vasopressin V₁ₐ ReceptorRat (liver)890 nM (IC₅₀)[2]
Vasopressin V₂ ReceptorHuman (kidney)960 nM (IC₅₀)[2]
Vasopressin V₂ ReceptorRat (kidney)2400 nM (IC₅₀)[2]
Oxytocin Receptor (OTR)Coyote12.38 nM (Kᵢ)[10][11]~70-fold vs. Vasopressin V₁ₐ receptor[11]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

This is a common route for systemic administration of L-368,899 in rodents to study its effects on behavior.[4][6][12][13]

Materials:

  • L-368,899 hydrochloride[2]

  • Vehicle (e.g., sterile 0.9% saline)[13]

  • Sterile syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats)[14][15]

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Preparation of L-368,899 Solution:

    • On the day of the experiment, dissolve L-368,899 hydrochloride in the chosen vehicle to the desired final concentration. Doses in rodent studies have ranged from 1 mg/kg to 10 mg/kg.[4][6][13]

    • Ensure the solution is fully dissolved and at room temperature before injection.[14][15]

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is typically 10 ml/kg.[14][16]

    • For mice: Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the head slightly downwards to allow the abdominal organs to shift forward.[15][16]

    • For rats: A two-person technique is often preferred for restraint.[14][15] One person restrains the rat while the other performs the injection. The animal should be held securely with its abdomen exposed.

  • Injection:

    • Disinfect the injection site with 70% ethanol.[17] The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[17][18]

    • Insert the needle with the bevel facing up at a 30-45 degree angle.[16][17]

    • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.[15][17] If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • Inject the calculated volume of the L-368,899 solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Injection

ICV administration is used to directly target the central nervous system and bypass the blood-brain barrier. This requires stereotaxic surgery for cannula implantation.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinjection pump

  • Dental cement

  • L-368,899 solution prepared in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Cannula Implantation (Surgical Procedure):

    • Anesthetize the rodent and place it in the stereotaxic frame.[19]

    • Shave and disinfect the scalp. Make a midline incision to expose the skull.[19][20]

    • Identify bregma. Using stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.5 mm, ML ±1.0 mm from bregma; for rats: AP -0.8 mm, L ±1.5 mm from bregma), drill a hole for the guide cannula.[19]

    • Implant the guide cannula to the desired depth (e.g., for mice: DV -2.0 to -2.5 mm from the skull surface; for rats: DV -3.5 to -4.0 mm from the skull surface).[19]

    • Secure the cannula with dental cement and anchor screws.[19]

    • Insert a dummy cannula to keep the guide cannula patent.[19]

    • Allow the animal to recover for at least one week before the injection.

  • ICV Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.[19]

    • Connect the injection cannula to a microinjection pump.

    • Infuse the L-368,899 solution at a slow rate (e.g., 0.5-1.0 µL/min).[19] The total volume is typically 0.5-2 µL for mice and 1-5 µL for rats.[19]

    • Leave the injection cannula in place for a minute post-infusion to prevent backflow.[19]

    • Replace the dummy cannula and return the animal to its cage.

Visualizations

Signaling Pathway

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response Physiological Response Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Acclimation Animal Acclimation (e.g., 1 week) Restraint Animal Restraint Animal_Acclimation->Restraint Drug_Prep L-368,899 Solution Preparation Injection Injection (IP or ICV) Drug_Prep->Injection Restraint->Injection Behavioral_Testing Behavioral Testing (e.g., Social Interaction) Injection->Behavioral_Testing Physiological_Measurement Physiological Measurement (e.g., Uterine Contractions) Injection->Physiological_Measurement Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Physiological_Measurement->Data_Analysis

Caption: General Workflow for L-368,899 Studies in Rodents.

References

Application Notes and Protocols for L-366811 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-366811, a selective oxytocin receptor (OTR) antagonist, in behavioral neuroscience research. This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for key behavioral assays.

Introduction to this compound

This compound is a potent and selective non-peptide antagonist of the oxytocin receptor.[1] Its ability to block the actions of oxytocin makes it a valuable tool for investigating the role of the oxytocinergic system in a variety of social and emotional behaviors. Understanding the function of this system is crucial for the development of novel therapeutics for psychiatric disorders characterized by social deficits, such as autism spectrum disorder and social anxiety.

Mechanism of Action

This compound exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from activating its downstream signaling pathways. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[2][3] Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to various physiological and behavioral effects. By blocking this initial binding step, this compound effectively inhibits all subsequent downstream signaling.

Signaling Pathway of Oxytocin Receptor Activation

Gq_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Oxytocin receptor Gq signaling pathway.

Pharmacokinetics and Selectivity

Parameter Value Species Reference
Administration Route Intraperitoneal (i.p.)Rat[5][6]
Time to Peak CSF Concentration 15-30 minutesCoyote (intramuscular)[2]
Selectivity ~40-fold higher for OTR over Vasopressin V1a ReceptorCoyote[2]
Binding Affinity (Ki) for OTR 12.38 nMCoyote[2]

Note: Pharmacokinetic data in common laboratory rodents like mice and rats is limited in the public domain. The provided data from coyotes suggests that this compound can cross the blood-brain barrier. Intraperitoneal administration is a common and effective route for behavioral studies in rodents.[1][7]

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on anxiety-like behavior, social interaction, and fear memory.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9][10][11]

Experimental Workflow for Elevated Plus Maze

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Habituate animal to testing room (30-60 min) Drug_Admin Administer this compound (i.p.) or Vehicle Habituation->Drug_Admin Placement Place animal in center of EPM, facing an open arm Drug_Admin->Placement 15-30 min post-injection Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record behavior with video-tracking software Exploration->Recording Data_Analysis Analyze time spent and entries into open and closed arms Recording->Data_Analysis

Caption: Workflow for the Elevated Plus Maze experiment.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Habituate the animal to the testing room for at least 30-60 minutes before the experiment.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 15-30 minutes prior to testing. A dose of 3.0 mg/kg has been shown to be effective in altering behavior in rats.[5]

    • Place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.

Parameter Vehicle Control (Predicted) This compound (Predicted)
% Time in Open Arms 15-25%Increased
Open Arm Entries 5-10Increased
Social Interaction Test

This test assesses social behavior by measuring the amount of time an animal spends interacting with a novel conspecific.

Experimental Workflow for Social Interaction Test

Social_Interaction_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Habituate test and stimulus animals to testing room Drug_Admin Administer this compound (i.p.) or Vehicle to test animal Habituation->Drug_Admin Interaction Place test animal and novel stimulus animal in arena Drug_Admin->Interaction 15-30 min post-injection Observation Record social interaction for 10 minutes Interaction->Observation Data_Analysis Score duration of social behaviors (sniffing, following, grooming) Observation->Data_Analysis

Caption: Workflow for the Social Interaction Test.

Methodology:

  • Apparatus: A clean, novel open-field arena.

  • Animals: Adult male or female mice or rats (test animal and an unfamiliar stimulus animal of the same sex).

  • Procedure:

    • Habituate both the test and stimulus animals to the testing room in their home cages for at least 30-60 minutes.

    • Administer this compound or vehicle (i.p.) to the test animal 15-30 minutes before the test.

    • Place the test animal and the novel stimulus animal in the arena.

    • Record the session for 10 minutes.

  • Data Analysis:

    • Manually or with automated software, score the total duration of social interaction behaviors initiated by the test animal (e.g., sniffing, following, allogrooming).

    • A decrease in social interaction time following this compound administration suggests a role for oxytocin in promoting sociability. Studies have shown that OTR antagonism can lead to social avoidance.[4][6]

Parameter Vehicle Control (Predicted) This compound (Predicted)
Social Interaction Time (s) HighDecreased
Fear Conditioning

This paradigm assesses fear memory by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.[11][12][13][14][15][16]

Experimental Workflow for Fear Conditioning

Fear_Conditioning_Workflow cluster_training Training Day cluster_testing Testing Day (24h later) cluster_analysis Data Analysis Habituation_Train Habituate animal to conditioning chamber Drug_Admin_Train Administer this compound (i.p.) or Vehicle pre-training Habituation_Train->Drug_Admin_Train Pairing Present CS (tone) paired with US (foot shock) Drug_Admin_Train->Pairing 15-30 min post-injection Context_Test Place animal in original chamber (contextual fear) Pairing->Context_Test Cue_Test Place animal in novel chamber and present CS (cued fear) Context_Test->Cue_Test Record_Freezing Measure freezing behavior Cue_Test->Record_Freezing Analyze_Freezing Calculate percentage of time spent freezing Record_Freezing->Analyze_Freezing

Caption: Workflow for the Fear Conditioning experiment.

Methodology:

  • Apparatus: A fear conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

  • Animals: Adult male or female mice or rats.

  • Procedure:

    • Training Day:

      • Habituate the animal to the conditioning chamber for a few minutes.

      • Administer this compound or vehicle (i.p.) 15-30 minutes before training.

      • Present a neutral stimulus (CS; e.g., a 30-second tone) that co-terminates with a mild foot shock (US; e.g., 0.5 mA for 2 seconds). Repeat this pairing 1-3 times with an inter-trial interval.

    • Testing Day (24 hours later):

      • Contextual Fear Test: Place the animal back into the original conditioning chamber for 5 minutes and measure freezing behavior (the complete absence of movement except for respiration).

      • Cued Fear Test: Place the animal in a novel context (different chamber with altered cues) and, after a baseline period, present the CS (tone) for a few minutes. Measure freezing behavior during the CS presentation.

  • Data Analysis:

    • Calculate the percentage of time the animal spends freezing during the contextual and cued fear tests.

    • An impairment in fear memory consolidation by this compound would be indicated by a significant reduction in freezing behavior during the tests compared to the vehicle group.

Parameter Vehicle Control (Predicted) This compound (Predicted)
% Freezing (Contextual) HighDecreased
% Freezing (Cued) HighDecreased

Conclusion

This compound is a powerful tool for dissecting the role of the oxytocin system in complex behaviors. The protocols outlined above provide a starting point for investigating its effects on anxiety, social behavior, and fear memory. Researchers should carefully consider appropriate dosages and control experiments to ensure the validity and reproducibility of their findings. Further research is needed to establish detailed dose-response curves and pharmacokinetic profiles in commonly used laboratory rodent strains.

References

Application of L-368,899 in Uterine Contraction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Initially investigated for its potential in preventing premature labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][4][5][6][7] Its ability to cross the blood-brain barrier also makes it suitable for studies on the central nervous system.[2] This document provides a comprehensive overview of the application of L-368,899 in uterine contraction assays, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades that lead to uterine contractions.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][8] Activation of this pathway leads to an increase in intracellular calcium and the production of prostaglandins, both of which are crucial for myometrial contraction.[5][8][9]

Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction PKC->Contraction

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Quantitative Data

The binding affinity and inhibitory potency of L-368,899 have been characterized in various preclinical models.

ParameterSpecies/TissueValueReference
IC₅₀ Rat Uterus8.9 nM[2][3]
Human Uterus26 nM[2][3]
Selectivity Vasopressin V₁ₐ Receptor (IC₅₀)370 nM
Vasopressin V₂ Receptor (IC₅₀)570 nM
In Vivo Activity (AD₅₀) Rat (i.v. infusion)0.35 mg/kg[2]
Rat (intraduodenal)7 mg/kg[2]

IC₅₀: The concentration of a drug that gives half-maximal inhibitory response. AD₅₀: The dose of an antagonist that reduces the response to an agonist by 50%.

Experimental Protocols

In Vitro Uterine Contraction Assay Using Isolated Uterine Strips

This protocol describes a common method for assessing the effect of L-368,899 on oxytocin-induced contractions in isolated uterine tissue.[10][11][12]

1. Tissue Preparation:

  • Obtain uterine tissue from a suitable animal model (e.g., Sprague-Dawley rats in late-stage pregnancy).

  • Immediately place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition for PSS is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.

  • Dissect the myometrium into longitudinal strips (approximately 2 mm x 10 mm).

2. Mounting and Equilibration:

  • Mount the uterine strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes, until spontaneous contractions are stable.

3. Experimental Procedure (Antagonist Protocol):

  • Baseline Recording: Record baseline spontaneous contractile activity for 20-30 minutes.

  • L-368,899 Incubation: Add L-368,899 to the organ bath at the desired concentration (e.g., in a cumulative concentration-response manner from 1 nM to 1 µM) and incubate for a predetermined time (e.g., 20-30 minutes) to ensure receptor occupancy.

  • Oxytocin Stimulation: While in the presence of L-368,899, add a concentration of oxytocin that produces a submaximal contraction (e.g., EC₅₀ or EC₈₀, typically in the low nanomolar range) to induce uterine contractions.

  • Data Acquisition: Record the contractile response (frequency and amplitude) until a stable plateau is reached.

  • Washout: Thoroughly wash the tissue to return to baseline activity before testing the next concentration of the antagonist.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) as a measure of total contractile activity.

  • Normalize the response to the oxytocin-induced contraction in the absence of the antagonist.

  • Construct concentration-response curves for L-368,899 and calculate the IC₅₀ value. The Schild plot analysis can be used to determine the pA₂ value, which is a measure of the affinity of a competitive antagonist.

Experimental Workflow

A Uterine Tissue Isolation B Dissection into Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration & Baseline Recording C->D E Addition of L-368,899 (Antagonist) D->E F Incubation E->F G Addition of Oxytocin (Agonist) F->G H Data Recording (Contraction) G->H I Data Analysis (IC50, pA2) H->I

Caption: Experimental workflow for an in vitro uterine contraction assay.

Conclusion

L-368,899 is a well-characterized, potent, and selective oxytocin receptor antagonist.[1] Its utility in both in vitro and in vivo models of uterine contraction makes it an essential tool for research in reproductive biology and for the development of novel tocolytic agents. The protocols and data presented here provide a foundation for the successful application of L-368,899 in uterine contraction assays.

References

Application Notes and Protocols: L-368,899 Use in Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-368,899, a selective non-peptide oxytocin receptor (OXTR) antagonist, in quantitative receptor autoradiography. This document outlines the necessary protocols, data interpretation, and relevant signaling pathways to facilitate research into the oxytocinergic system. While the initial query referenced L-366811, the preponderance of scientific literature points to the closely related and widely used compound, L-368,899, for these applications.

Introduction

L-368,899 is a potent and selective antagonist for the oxytocin receptor, demonstrating significant utility in neuroscience and pharmacology research.[1][2][3][4] Its ability to penetrate the brain makes it a valuable tool for in vivo and ex vivo studies of centrally-mediated oxytocin functions, such as social behavior and pair bonding.[2] Autoradiography with a radiolabeled ligand in the presence of unlabeled L-368,899 allows for the precise localization and quantification of oxytocin receptors in tissue sections.

Quantitative Data: Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and substantial selectivity over the structurally similar vasopressin 1a (V1a) and V2 receptors. This selectivity is crucial for accurately mapping the distribution of oxytocin receptors without confounding signals from vasopressin receptors.

CompoundReceptorSpeciesAssay TypeBinding Affinity (Ki/IC50)Reference
L-368,899OXTRCoyoteAutoradiographyKi: 12.38 nM[1]
AVPR1aCoyoteAutoradiographyKi: 511.6 nM[1]
OXTRHuman (uterus)Radioligand BindingIC50: 8.9 nM[5][6]
OXTRRat (uterus)Radioligand BindingIC50: 26 nM[5][6]
V1a Receptor-Radioligand BindingIC50: 370 nM[5]
V2 Receptor-Radioligand BindingIC50: 570 nM[5]

Table 1: Binding affinities and selectivity of L-368,899 for oxytocin and vasopressin receptors.

The data clearly indicates that L-368,899 is approximately 40 to 70 times more selective for the oxytocin receptor over the vasopressin 1a receptor, depending on the species and assay conditions.[1][3][4]

Experimental Protocols

The following protocols are designed for competitive binding autoradiography using a radiolabeled oxytocin receptor agonist, such as ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA), and unlabeled L-368,899 as the competitor.

1. Tissue Preparation

  • Harvest fresh tissues (e.g., brain) and rapidly freeze them. For optimal preservation of receptor integrity, snap-freezing in isopentane cooled with dry ice or liquid nitrogen is recommended.

  • Store frozen tissues at -80°C until sectioning.[1][7]

  • Using a cryostat, cut tissue sections at a thickness of 20 µm.[8]

  • Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

  • Store the slide-mounted sections in sealed slide boxes with desiccant at -80°C until the day of the assay.[1][8]

2. Competitive Binding Autoradiography Protocol

  • Slide Preparation: On the day of the experiment, allow the slide boxes to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

  • Pre-incubation: Rehydrate the tissue sections by incubating the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a specified time (e.g., 15-30 minutes) at room temperature. This step helps to remove endogenous ligands.

  • Incubation:

    • Prepare incubation buffer (e.g., 50 mM Tris-HCl with 0.1% BSA, 5 mM MgCl₂, and a protease inhibitor cocktail, pH 7.4).

    • For total binding , incubate sections with a constant concentration of ¹²⁵I-OVTA (e.g., 50 pM).[1]

    • For non-specific binding , incubate adjacent sections with the same concentration of ¹²⁵I-OVTA plus a high concentration of unlabeled oxytocin (e.g., 1 µM) or L-368,899 (e.g., 10 µM).

    • For the competition assay , incubate sections with a constant concentration of ¹²⁵I-OVTA and increasing concentrations of L-368,899 (e.g., 10⁻¹² M to 10⁻⁵ M).[1]

    • Incubate slides for 60-90 minutes at room temperature in a humidified chamber.[1]

  • Washing:

    • Following incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). For example, 3 x 5-minute washes.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.[7]

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

3. Imaging and Data Analysis

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to enable quantification.

  • Imaging: After an appropriate exposure time (which will depend on the radioactivity), scan the phosphor screen using a phosphor imager or develop the film.

  • Data Quantification:

    • Use image analysis software to measure the optical density or photostimulated luminescence in specific regions of interest (ROIs) on the autoradiograms.[9]

    • Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) by referencing the standard curve generated from the radioactive standards.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each ROI.

    • For the competition assay, plot the specific binding of ¹²⁵I-OVTA as a function of the log concentration of L-368,899.

    • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins.[10][11] Upon oxytocin binding, the receptor activates downstream signaling cascades that are critical for its physiological effects. L-368,899, as an antagonist, blocks the initiation of these pathways.

oxytocin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor (GPCR) Gq Gαq OXTR->Gq Activates Gi Gαi OXTR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP OXT Oxytocin OXT->OXTR Binds & Activates L368899 L-368,899 L368899->OXTR Binds & Blocks Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Ca->MAPK Cellular_Response Cellular Response (e.g., Uterine Contraction, Neuronal Excitation) Ca->Cellular_Response MAPK->Cellular_Response autoradiography_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Preparation (Cryosectioning) Preincubation Pre-incubation Tissue_Prep->Preincubation Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Preincubation Incubation Incubation with ¹²⁵I-OVTA ± L-368,899 Preincubation->Incubation Washing Washing Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Imaging Scanning/Developing Exposure->Imaging Quantification Image Analysis & Data Quantification Imaging->Quantification

References

The Role of L-366811 in Elucidating the Neurobiology of Maternal-Infant Bonding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-366811, a selective oxytocin receptor antagonist, as a critical tool in the investigation of maternal-infant bonding. The provided protocols and data are intended to guide researchers in designing and executing experiments to further understand the role of the oxytocinergic system in this fundamental social behavior.

Introduction

Maternal-infant bonding is a complex and crucial behavior for the survival and well-being of offspring in mammalian species. The neuropeptide oxytocin plays a pivotal role in regulating various aspects of this bond, including maternal care, social recognition, and the establishment of a positive feedback loop that reinforces the mother-infant relationship. This compound (also known as L-368,899) is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier allows for the systemic investigation of the central effects of oxytocin in mediating maternal behaviors. By blocking the action of endogenous oxytocin, this compound serves as an invaluable pharmacological tool to dissect the specific contributions of the oxytocinergic system to the intricate tapestry of maternal-infant bonding.

Mechanism of Action

This compound acts by competitively binding to oxytocin receptors in the brain and peripheral tissues, thereby preventing the endogenous ligand, oxytocin, from exerting its biological effects. Oxytocin receptors are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neurotransmitter release and changes in neuronal excitability, which are thought to underlie the behavioral effects of oxytocin. By blocking this initial binding step, this compound effectively inhibits these downstream signaling cascades.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds L366811 This compound L366811->OTR Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Responses (e.g., Neuronal Firing, Gene Expression) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.

Application Notes

This compound is a versatile tool for studying various facets of maternal-infant bonding. Its applications include, but are not limited to:

  • Investigating the role of oxytocin in the initiation and maintenance of maternal care behaviors: By administering this compound at different postpartum stages, researchers can determine the critical windows during which oxytocin is essential for specific behaviors such as pup retrieval, nursing, and grooming.

  • Elucidating the neural circuits underlying maternal motivation: Combining this compound administration with neuroimaging techniques (e.g., c-Fos immunohistochemistry, fMRI) can help identify the brain regions where oxytocin signaling is crucial for driving maternal motivation.

  • Examining the impact of oxytocin on maternal aggression: this compound can be used to assess whether oxytocin modulates the protective aggressive behaviors that mothers display towards potential threats to their offspring.

  • Modeling postpartum mood and anxiety disorders: Given the link between oxytocin and emotional regulation, this compound can be employed to create animal models that mimic some aspects of postpartum depression and anxiety, allowing for the testing of potential therapeutic interventions.

  • Studying the infant's contribution to the bonding process: By administering this compound to pups, researchers can investigate the role of the infant's own oxytocin system in eliciting maternal care and shaping the bond from their perspective.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study maternal-infant bonding in rodent models.

Protocol 1: Pup Retrieval Assay

This assay assesses the dam's motivation and ability to retrieve scattered pups back to the nest, a fundamental component of maternal care.

Pup_Retrieval_Workflow cluster_setup Experimental Setup cluster_test Testing Phase cluster_analysis Data Analysis Acclimation Acclimate Dam and Pups to Test Cage (e.g., 30 min) Pup_Removal Gently Remove Pups Acclimation->Pup_Removal Antagonist_Admin Administer this compound or Vehicle Pup_Removal->Antagonist_Admin Pup_Placement Place Pups in Corners of the Cage, Away from the Nest Antagonist_Admin->Pup_Placement Observation Record Dam's Behavior for a Set Duration (e.g., 15-30 min) Pup_Placement->Observation Latency Latency to Retrieve First Pup Observation->Latency Total_Time Total Time to Retrieve All Pups Observation->Total_Time Pups_Retrieved Number of Pups Retrieved Observation->Pups_Retrieved Incorrect_Retrieval Incorrect Retrievals (e.g., to non-nest corner) Observation->Incorrect_Retrieval

Figure 2: Workflow for the Pup Retrieval Assay.

Materials:

  • This compound (L-368,899)

  • Vehicle (e.g., sterile saline, DMSO/saline solution)

  • Lactating dams with their litters (postpartum days 3-7 are commonly used)

  • Standard laboratory cages with nesting material

  • Video recording equipment

  • Stopwatch

Procedure:

  • Habituation: Acclimate the dam and her litter to the testing cage for at least 30 minutes prior to the start of the experiment.

  • Pup Removal: Gently remove the pups from the nest and place them in a separate, warm container.

  • Administration of this compound:

    • Intracerebroventricular (ICV) Infusion: For targeted central administration, infuse a selective oxytocin receptor antagonist (e.g., 1 μg in 0.5 μl of sterile Ringer's solution) bilaterally into the brain region of interest (e.g., medial prefrontal cortex, bed nucleus of the stria terminalis) 10 minutes prior to the test.

    • Intraperitoneal (IP) Injection: For systemic administration, inject this compound at a dose of 10 mg/kg. The control group should receive an equivalent volume of the vehicle. Allow for a 30-minute pre-treatment period.

  • Pup Placement: Place the pups individually in the corners of the cage, away from the nest.

  • Observation: Return the dam to the cage and record her behavior for a predetermined period (e.g., 15-30 minutes).

  • Data Analysis: Score the video recordings for the following parameters:

    • Latency to retrieve the first pup.

    • Total time taken to retrieve all pups to the nest.

    • Number of pups retrieved.

    • Any instances of incorrect retrieval (e.g., moving pups to a non-nest location).

Quantitative Data Summary:

Behavioral ParameterVehicle ControlThis compound TreatmentReference
Pup Retrieval
% Dams Retrieving PupsHigh (e.g., >90%)Significantly Reduced[1]
Latency to Retrieve (s)ShorterSignificantly Longer[1]
Protocol 2: Maternal Aggression Assay (Resident-Intruder Test)

This assay measures the dam's defensive aggression towards an unfamiliar male intruder, a crucial behavior for protecting the litter.

Materials:

  • Selective Oxytocin Receptor Antagonist (e.g., des-Gly-NH2,d(CH2)5[Tyr(Me)2,Thr4]OVT)

  • Vehicle

  • Lactating dams in their home cages

  • Unfamiliar adult male intruder mice or rats

  • Video recording equipment

  • Stopwatch

Procedure:

  • Habituation: The dam and her litter should remain undisturbed in their home cage.

  • Administration of Antagonist:

    • Intracerebroventricular (ICV) Infusion: Infuse the oxytocin receptor antagonist (e.g., 0.1 μg in 5 μL) into the lateral ventricle 10 minutes prior to the introduction of the intruder. The control group receives vehicle.

  • Intruder Introduction: Introduce an unfamiliar adult male intruder into the resident dam's home cage.

  • Observation: Record the social interactions for a set period (e.g., 10 minutes).

  • Data Analysis: Score the video recordings for aggressive and non-aggressive behaviors, including:

    • Latency to the first attack.

    • Total number of attacks.

    • Total duration of aggressive behaviors (e.g., biting, wrestling).

    • Duration of non-aggressive social investigation.

Quantitative Data Summary:

Behavioral ParameterVehicle Control (HAB rats)Oxytocin Antagonist (HAB rats)Reference
Maternal Aggression
Total AttacksHighSignificantly Decreased[2]
Offensive BehaviorHighSignificantly Decreased[2]

Note: The referenced study used a different selective oxytocin antagonist, des-Gly-NH2,d(CH2)5[Tyr(Me)2,Thr4]OVT. While this compound is expected to produce similar effects, this should be empirically verified.

Protocol 3: Nursing Behavior Observation

This protocol quantifies the dam's nursing posture and duration, which are critical for pup nourishment and thermoregulation.

Materials:

  • Selective Oxytocin Receptor Antagonist

  • Vehicle

  • Lactating dams and their litters in their home cages

  • Video recording equipment

Procedure:

  • Baseline Observation: Record the dam's spontaneous nursing behavior for a baseline period (e.g., 105 minutes).

  • Administration of Antagonist:

    • Intracerebroventricular (ICV) Infusion: Infuse the oxytocin antagonist (e.g., 1 µg) or vehicle.

  • Post-treatment Observation: Begin a second observation period (e.g., 105 minutes) 2 hours after the infusion.

  • Data Analysis: Score the video recordings for different nursing postures and durations:

    • Kyphotic (arched-back) nursing: Dam is crouched over the pups in a high arch.

    • Prone nursing: Dam is lying on her side or belly over the pups.

    • Passive nursing: Dam is lying on her back while pups nurse.

    • Total time spent nursing.

    • Frequency and duration of each nursing posture.

Quantitative Data Summary:

Behavioral ParameterVehicle ControlOxytocin AntagonistReference
Nursing Behavior
Quiescent, Kyphotic NursingPresentSignificantly Decreased[3]
Prone NursingLess FrequentIncreased Frequency[3]

Note: The referenced study used a different selective oxytocin antagonist. Further studies are needed to quantify the specific effects of this compound on nursing behavior.

Protocol 4: Pup Ultrasonic Vocalization (USV) Analysis

This protocol assesses the impact of blocking oxytocin receptors in pups on their distress calls when separated from the mother, which is a key communicative signal to elicit maternal care.

USV_Analysis_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Pup_Selection Select Pups (e.g., P15) Antagonist_Admin Administer this compound (10 mg/kg, IP) or Vehicle to Pups Pup_Selection->Antagonist_Admin Maternal_Separation Maternal Separation (e.g., 3 hours) Antagonist_Admin->Maternal_Separation Reunion Reunite Pup with Anesthetized Dam Maternal_Separation->Reunion USV_Recording Record Ultrasonic Vocalizations (e.g., for 15 minutes) Reunion->USV_Recording USV_Count Total Number of USVs USV_Recording->USV_Count USV_Duration Duration of USVs USV_Recording->USV_Duration USV_Frequency Peak Frequency of USVs USV_Recording->USV_Frequency Call_Types Classification of Call Types USV_Recording->Call_Types

Figure 3: Workflow for Pup Ultrasonic Vocalization Analysis.

Materials:

  • This compound

  • Vehicle (e.g., 95% saline, 5% DMSO)

  • Mouse pups (e.g., Postnatal day 15)

  • Anesthetized lactating dam

  • Sound-attenuating chamber

  • Ultrasonic microphone and recording software

  • Software for USV analysis

Procedure:

  • Pup Treatment: Administer this compound (10 mg/kg, IP) or vehicle to the pups 30 minutes before maternal separation.

  • Maternal Separation: Separate the pups from their dam for a period of 3 hours.

  • Reunion and Recording: Place an individual pup in a clean cage with an anesthetized dam and record USVs for a set duration (e.g., 15 minutes).

  • Data Analysis: Analyze the recordings to quantify:

    • The total number of USVs.

    • The duration and peak frequency of the vocalizations.

    • The types of calls emitted (e.g., complex, simple).

Quantitative Data Summary:

Behavioral ParameterVehicle Control PupsThis compound Treated PupsReference
Ultrasonic Vocalizations
Total Number of USVsNo significant differenceNo significant difference[4]
Modulation of USV around nipple attachmentPresentAbolished[4]

Conclusion

This compound is a powerful pharmacological tool for investigating the intricate role of the oxytocinergic system in maternal-infant bonding. The protocols outlined in these application notes provide a framework for researchers to explore the multifaceted effects of oxytocin on various components of this vital social behavior. By employing these methods, scientists can continue to unravel the neurobiological mechanisms that govern the profound connection between a mother and her infant, with potential implications for understanding and treating disorders of the maternal-infant relationship in humans. Further research is warranted to fully characterize the effects of this compound on all aspects of maternal care, particularly nursing behavior.

References

Troubleshooting & Optimization

L-366811 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-368,899, a potent and selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a potent, non-peptide, and orally active oxytocin receptor (OTR) antagonist. Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What is the selectivity profile of L-368,899?

A2: L-368,899 displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors. It has been shown to have over 40-fold greater selectivity for the OTR compared to vasopressin receptors.

Q3: Can L-368,899 cross the blood-brain barrier?

A3: Yes, L-368,899 is known to cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor blockade.[2][3] Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.

Troubleshooting Guide

Issue 1: Difficulty Dissolving L-368,899 Hydrochloride

  • Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.

  • Solution:

    • Verify Solvent and Concentration: L-368,899 hydrochloride is highly soluble in both water and DMSO, with a maximum concentration of up to 100 mM reported by multiple suppliers.[4]

    • Use Fresh, High-Quality Solvents: For DMSO, it is crucial to use a new, unopened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.[5]

    • Aid Dissolution: If you encounter issues, gentle warming (up to 60°C) and ultrasonication can be used to facilitate dissolution, particularly in aqueous solutions.[5]

    • Check for Salt vs. Free Base Form: Ensure you are using the hydrochloride salt form (L-368,899 hydrochloride), which generally has enhanced water solubility and stability compared to the free base.[3]

Issue 2: Precipitation of L-368,899 in Aqueous Buffers for In Vitro Assays

  • Problem: The compound precipitates when diluted from a DMSO stock solution into an aqueous assay buffer.

  • Solution:

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent effects and precipitation.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay buffer.

    • Pre-warm Buffer: Warming the assay buffer slightly before adding the compound can sometimes help maintain solubility.

    • Filter Sterilization: For aqueous stock solutions, it is recommended to prepare the solution, then filter and sterilize it using a 0.22 µm filter before use.[5]

Issue 3: Inconsistent Results in In Vivo Studies

  • Problem: Variability in experimental outcomes when administering L-368,899 in vivo.

  • Solution:

    • Freshly Prepare Formulations: For in vivo experiments, it is highly recommended to prepare the dosing solution fresh on the day of use.[5]

    • Appropriate Vehicle: A commonly used vehicle for intraperitoneal or oral administration is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] When preparing this, first dissolve the compound in DMSO and then add the other co-solvents sequentially.[5]

    • Route of Administration and Pharmacokinetics: Be mindful of the route of administration and the compound's pharmacokinetic profile. After intramuscular injection in coyotes, L-368,899 peaked in the CSF at 15 to 30 minutes.[6][7] The half-life after intravenous injection in rats and dogs is approximately 2 hours.[8]

Quantitative Data

Table 1: Solubility of L-368,899 Hydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10059.12 - 62.77May require sonication and warming.[5]
DMSO10059.12 - 62.77Use of newly opened DMSO is recommended.[5]

Note: The molecular weight of L-368,899 hydrochloride can vary slightly between batches due to hydration, which will affect the mg/mL calculation. The molecular weight is approximately 591.2 g/mol (monohydrochloride) to 627.68 g/mol (dihydrochloride). This table uses the dihydrochloride form for calculations.

Table 2: Binding Affinity and Potency of L-368,899

ReceptorAssay TypeSpeciesIC₅₀ (nM)Kᵢ (nM)
Oxytocin ReceptorRadioligand BindingRat (uterus)8.9-
Oxytocin ReceptorRadioligand BindingHuman (uterus)26-
Oxytocin ReceptorRadioligand BindingCoyote (brain)-12.38
Vasopressin V1a ReceptorRadioligand Binding-370-
Vasopressin V2 ReceptorRadioligand Binding-570-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of L-368,899 hydrochloride powder. For example, to make 1 mL of a 10 mM solution (using a MW of 627.68 g/mol ), you would need 6.28 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5] Stored properly, it should be stable for up to one year at -20°C or two years at -80°C.[5]

Protocol 2: In Vitro Competitive Binding Autoradiography Assay

This protocol is adapted from a study determining the binding affinity of L-368,899 for coyote oxytocin receptors.[1]

  • Tissue Preparation: Brain tissue sections (20 µm) are cut on a cryostat and mounted on microscope slides.

  • Stock Solution Preparation: L-368,899 is initially dissolved in DMSO to a concentration of 10 mM.[6] A serial dilution is then performed to create working stocks ranging from 10 mM to 0.1 nM.[6]

  • Competitive Binding: Slides are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ornithine vasotocin analog for OTR) and increasing concentrations of L-368,899 (the competitor). This allows for the generation of a competition curve.

  • Incubation: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature to allow the binding to reach equilibrium.

  • Washing: Slides are washed in an appropriate buffer to remove any unbound radioligand.

  • Signal Detection: The slides are apposed to phosphor imaging screens.

  • Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ is determined from this curve and can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling and Inhibition by L-368,899 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR OTR Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

experimental_workflow Experimental Workflow for In Vivo Uterine Contraction Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize Rat & Insert Cannula Balloon_Placement Place Intrauterine Balloon-Tipped Cannula Animal_Prep->Balloon_Placement Baseline Record Baseline Uterine Activity Balloon_Placement->Baseline Administer_L368899 Administer L-368,899 (e.g., IV) Baseline->Administer_L368899 Oxytocin_Challenge Administer Oxytocin to Induce Contractions Administer_L368899->Oxytocin_Challenge Record_Activity Continuously Record Uterine Contractions Oxytocin_Challenge->Record_Activity Calculate_Response Quantify Contractile Response (AUC) Record_Activity->Calculate_Response Determine_AD50 Calculate AD₅₀ of L-368,899 Calculate_Response->Determine_AD50

Caption: Workflow for an in vivo uterine contraction assay to assess L-368,899 efficacy.

References

Optimizing L-368,899 dosage for behavioral effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of L-368,899 for behavioral effects.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR. It binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.[1] Due to its ability to cross the blood-brain barrier, L-368,899 is a valuable tool for investigating the centrally mediated roles of oxytocin in behavior.[1][2]

Q2: What are the key behavioral effects that can be studied using L-368,899?

A2: L-368,899 is used to investigate a variety of social behaviors where oxytocin is implicated. Studies in various animal models have shown that L-368,899 can influence:

  • Social Interaction and Preference: It can be used to study social motivation and the preference for social novelty.

  • Pair Bonding: In species like prairie voles, it has been used to investigate the role of oxytocin in the formation of pair bonds.[4]

  • Maternal and Sexual Behavior: Studies in primates have shown that L-368,899 can reduce behaviors such as caring for infants and sexual activity.[2][5][6]

  • Food Sharing: It has been shown to reduce food sharing behaviors in primates.[2]

  • Risky Decision-Making: In female rats, L-368,899 has been shown to cause a dose-dependent reduction in preference for large, risky rewards.[7]

  • Social Dominance: Studies in mice suggest that while it may affect other social behaviors, it might not have an effect on the social dominance of high-ranking individuals.[8]

Q3: How should I determine the optimal dosage of L-368,899 for my behavioral experiment?

A3: The optimal dosage of L-368,899 is highly dependent on the animal model, the route of administration, and the specific behavioral paradigm being investigated. It is crucial to conduct a dose-response study to determine the most effective dose for your specific experimental conditions. The tables below provide a summary of dosages used in published studies, which can serve as a starting point for your dose-finding experiments.

Q4: What are the pharmacokinetic properties of L-368,899 I should be aware of?

A4: L-368,899 has good oral bioavailability and rapidly penetrates the brain.[2] In rats and dogs, it has a half-life of approximately 2 hours after intravenous administration.[9] Pharmacokinetics can be dose-dependent and may differ between sexes.[9][10] For example, in rats, plasma drug concentrations are higher in females than in males at the same oral dose.[9][10] When administered intramuscularly to coyotes, L-368,899 peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes after injection.[11][12] It is important to consider these factors when designing the timing of your behavioral tests relative to drug administration.

Troubleshooting Guide

Problem: I am not observing any behavioral effect after administering L-368,899.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The dosage may be too low for your specific animal model or behavioral assay. Consult the dosage tables below for ranges used in similar studies and consider performing a dose-response curve to determine the effective dose for your experiment.

  • Possible Cause 2: Inappropriate Timing of Behavioral Testing.

    • Solution: The pharmacokinetic profile of L-368,899 should guide the timing of your behavioral experiments. Given its relatively short half-life in some species, the window for observing central effects might be narrow. For instance, in coyotes, the peak concentration in the CSF was observed 15-30 minutes post-injection.[11][12] Adjust the timing of your behavioral testing to coincide with the expected peak concentration in the central nervous system.

  • Possible Cause 3: Route of Administration.

    • Solution: The bioavailability and speed of onset can vary significantly with the route of administration (e.g., intraperitoneal, intravenous, oral, microinfusion).[3][4][13] Ensure the chosen route is appropriate for achieving the desired concentration in the target tissue and consider that oral bioavailability can be variable.[3][9]

Problem: I am observing inconsistent or unexpected behavioral effects.

  • Possible Cause 1: Off-Target Effects, Particularly on Vasopressin Receptors.

    • Solution: While L-368,899 is selective for the oxytocin receptor, it has some affinity for the vasopressin 1a receptor (AVPR1a). One study even suggested it has a higher affinity for AVPR1a than OTR in human brain tissue.[14] To dissect the specific contribution of oxytocin receptor blockade, include control experiments using selective vasopressin receptor antagonists.[4]

  • Possible Cause 2: Variability in Animal Models.

    • Solution: The effects of L-368,899 can vary between species and even strains of the same species.[4] Ensure your animal model is appropriate for the behavior you are studying and be cautious when comparing results across different models.

  • Possible Cause 3: Compound Stability and Formulation.

    • Solution: Ensure the L-368,899 compound is from a reputable source and has been stored correctly to maintain its stability. The formulation (e.g., vehicle used for dissolution) can also impact its solubility and bioavailability. For example, L-368,899 has been formulated in saline for injection.[4][11][12]

Data Presentation: L-368,899 Dosage in Behavioral Studies

Animal Model Behavioral Paradigm Dosage Route of Administration Reference
MiceSocial Interaction Craving1.25 mM (0.5 µl/side)Bilateral microinfusion into the Ventral Tegmental Area (VTA)[4]
MiceSocial Dominance3 or 10 mg/kgIntraperitoneal (i.p.)[8]
RatsRisky Decision Making3.0 mg/kgIntraperitoneal (i.p.)[7]
Prairie VolesPair Bonding10 mg/kgIntraperitoneal (i.p.)[4]
Rhesus MonkeysMaternal and Sexual Behavior1 or 3 mg/kgIntravenous (i.v.)[5][6]
CoyotesPharmacokinetics3 mg/kgIntramuscular (i.m.)[11][12]

Experimental Protocols

Protocol 1: Investigation of Social Interaction in Mice

  • Objective: To assess the effect of L-368,899 on social interaction craving.

  • Animal Model: Adult male mice.

  • Drug Preparation: Dissolve L-368,899 in sterile saline to a final concentration of 1.25 mM.

  • Surgical Procedure: Implant bilateral guide cannulae targeting the Ventral Tegmental Area (VTA). Allow for a recovery period of at least one week.

  • Drug Administration: 20 minutes before the behavioral test, microinfuse 0.5 µl of the L-368,899 solution (or vehicle control) into each side of the VTA at a rate of 0.25 µl/min.[4]

  • Behavioral Assay: Use a three-chamber social interaction test. Measure the time the experimental mouse spends in the chamber with a novel mouse versus an empty chamber or a chamber with a novel object.

  • Data Analysis: Compare the time spent in the social chamber between the L-368,899 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Assessment of Risky Decision-Making in Rats

  • Objective: To determine the effect of L-368,899 on risky choice behavior.

  • Animal Model: Adult female rats.

  • Drug Preparation: Dissolve L-368,899 in a suitable vehicle (e.g., saline).

  • Drug Administration: Administer L-368,899 via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 3.0 mg/kg.

  • Behavioral Assay: Train rats on a risky decision-making task where they can choose between a small, safe reward and a large, risky reward associated with a certain probability of punishment (e.g., mild foot shock).

  • Data Analysis: Analyze the percentage of choices for the large, risky reward across different doses of L-368,899.[7] Control experiments should be conducted to rule out effects on food motivation or shock sensitivity.[7]

Mandatory Visualizations

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release Behavioral_Effects Behavioral Effects PKC->Behavioral_Effects Ca2+->Behavioral_Effects

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Habituation Habituation to Experimental Environment Animal_Model->Habituation Baseline Baseline Behavioral Testing (Pre-Drug) Habituation->Baseline Drug_Admin Administer L-368,899 (or Vehicle Control) Baseline->Drug_Admin Post_Drug_Behavior Post-Administration Behavioral Testing Drug_Admin->Post_Drug_Behavior Data_Analysis Data Collection and Analysis Post_Drug_Behavior->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying L-368,899 behavioral effects.

References

Troubleshooting L-368,899 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for L-368,899. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting experimental variability and to offer detailed procedural information.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][2] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1][2]

Q2: What are the key advantages of using L-368,899 in research?

L-368,899 is a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[1][3] This allows for the investigation of the centrally mediated roles of oxytocin, such as in social behavior and pair bonding.[3]

Q3: What are the known off-target effects of L-368,899?

A significant consideration when using L-368,899 is its potential interaction with vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[4] Some studies have indicated that in certain tissues, L-368,899 may have a comparable or even higher affinity for AVPR1a than for the oxytocin receptor, which can lead to confounding off-target effects.[5][6]

Q4: How should I store and handle L-368,899?

For long-term storage, L-368,899 hydrochloride solid should be stored at -20°C for up to several years.[4][7][8] Stock solutions in DMSO can also be stored at -20°C.[8] It is recommended to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[8]

Troubleshooting Guide

In Vitro Experiment Variability

Q: My cell-based assay results with L-368,899 are inconsistent. What are the potential causes?

Inconsistent results in cell-based assays can arise from several factors. Here is a systematic approach to troubleshooting:

  • Cell Line Integrity:

    • Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Receptor Expression Levels: Have you verified the expression level of the oxytocin receptor in your cell line? Low or variable expression will lead to inconsistent responses. Overexpression can also sometimes lead to artifacts.[9]

  • Assay Conditions:

    • Ligand Concentration: Are you using a consistent and appropriate concentration of oxytocin to stimulate the cells? The potency of L-368,899 will be dependent on the concentration of the agonist it is competing with.

    • Incubation Times: Have you optimized and standardized incubation times for both L-368,899 and the stimulating ligand?

    • Serum Presence: Is serum present in your assay medium? Components in serum can sometimes interfere with ligand binding.

  • Compound Preparation and Stability:

    • Solubility: Is L-368,899 fully dissolved in your vehicle (e.g., DMSO)? Precipitation of the compound will lead to inaccurate concentrations.

    • Vehicle Effects: Have you included a vehicle-only control to ensure the solvent is not affecting cell viability or signaling?

  • Off-Target Effects:

    • Vasopressin Receptor Expression: Does your cell line endogenously express vasopressin receptors? If so, you may be observing mixed effects. Consider using a cell line with minimal or no vasopressin receptor expression or using a selective vasopressin antagonist as a control.

G cluster_troubleshooting Troubleshooting Inconsistent In Vitro Results Start Inconsistent Results CheckCellLine Verify Cell Line Integrity (Passage #, OTR Expression) Start->CheckCellLine CheckAssayCond Standardize Assay Conditions (Ligand Conc., Incubation) CheckCellLine->CheckAssayCond If cells are consistent CheckCompound Confirm Compound Prep (Solubility, Vehicle Control) CheckAssayCond->CheckCompound If conditions are optimal CheckOffTarget Assess Off-Target Potential (AVPR1a Expression) CheckCompound->CheckOffTarget If compound is prepared correctly ConsistentResults Consistent Results CheckOffTarget->ConsistentResults If off-target effects are controlled

Fig. 1: Workflow for troubleshooting in vitro variability.
In Vivo Experiment Variability

Q: I'm observing high variability in the behavioral or physiological responses to L-368,899 in my animal studies. What should I consider?

  • Pharmacokinetic Differences:

    • Species: Pharmacokinetics of L-368,899 can vary significantly between species.[10][11][12] Ensure the dosage and timing are appropriate for the species you are using.

    • Sex: Sex differences in metabolism have been reported, particularly in rats, with females showing higher plasma concentrations at the same dose.[10]

    • Route of Administration: Oral bioavailability can be variable.[1][10] Intravenous or intraperitoneal administration may provide more consistent plasma levels.

  • Off-Target Effects in a Physiological Context:

    • The vasopressin system plays a role in various physiological processes that might overlap with those regulated by oxytocin. Consider the potential for AVPR1a antagonism to be contributing to your observed effects.

  • Experimental Design:

    • Acclimation: Are the animals properly acclimated to the experimental conditions to minimize stress-induced variability?

    • Dosing Regimen: Is the timing of your behavioral or physiological measurements aligned with the known pharmacokinetic profile of L-368,899 in your model? The time to peak plasma and CSF concentrations can differ.[13]

G cluster_in_vivo Troubleshooting In Vivo Variability Start High In Vivo Variability CheckPK Review Pharmacokinetics (Species, Sex, Route) Start->CheckPK ConsiderOffTarget Evaluate Potential Off-Target Effects (AVPR1a-mediated responses) CheckPK->ConsiderOffTarget If PK is understood RefineDesign Optimize Experimental Design (Acclimation, Dosing Schedule) ConsiderOffTarget->RefineDesign If off-target is a possibility ReproducibleData Reproducible Data RefineDesign->ReproducibleData If design is robust

Fig. 2: Decision tree for addressing in vivo experimental variability.

Quantitative Data

Table 1: L-368,899 Binding Affinity and Potency

ReceptorSpecies/TissueAssay TypeIC50 (nM)Ki (nM)pA2
Oxytocin ReceptorRat UterusRadioligand Binding8.9-8.9
Oxytocin ReceptorHuman UterusRadioligand Binding26--
Oxytocin ReceptorCoyote BrainRadioligand Binding-12.38-
Vasopressin V1a Receptor-Radioligand Binding370--
Vasopressin V2 Receptor-Radioligand Binding570--
Vasopressin V1a ReceptorCoyote BrainRadioligand Binding-511.6-

Data compiled from multiple sources.[4][5][13][14]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesSexRouteDose (mg/kg)t1/2 (hr)Plasma Clearance (ml/min/kg)Oral Bioavailability (%)
RatFemaleIV10~218-
RatMale/FemaleIV1, 2.5~223-36-
DogFemaleIV1, 2.5, 10~223-36-
RatFemaleOral5--14
RatMaleOral5--18
RatMaleOral25--41
DogFemaleOral5--17
DogFemaleOral33--41

Data from a comparative study in rats and dogs.[10][11]

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Oxytocin or a selective radioiodinated antagonist)

  • L-368,899

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled oxytocin (for determining non-specific binding)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of L-368,899 in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • L-368,899 at various concentrations (or vehicle for total binding, or a high concentration of unlabeled oxytocin for non-specific binding)

    • Radioligand at a concentration close to its Kd

    • Cell membranes (10-20 µg protein/well)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Competitive Radioligand Binding Assay Workflow PrepReagents Prepare Reagents (Serial dilutions of L-368,899) AssaySetup Set up 96-well Plate (Buffer, Compound, Radioligand, Membranes) PrepReagents->AssaySetup Incubation Incubate at RT (60-90 min) AssaySetup->Incubation Filtration Filter and Wash (Remove unbound radioligand) Incubation->Filtration Detection Measure Radioactivity (Scintillation Counting) Filtration->Detection Analysis Analyze Data (IC50, Ki calculation) Detection->Analysis

Fig. 3: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Uterine Contraction Assay

This protocol is to assess the in vivo potency of L-368,899 in antagonizing oxytocin-induced uterine contractions in anesthetized rats.

Materials:

  • Anesthetic

  • L-368,899 solution for administration (e.g., intravenous)

  • Oxytocin solution

  • Intrauterine balloon-tipped cannula

  • Pressure transducer and polygraph for recording

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a cannula into the jugular vein for drug administration.

  • Surgical Procedure: Expose the uterus and insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer L-368,899 at various doses via the intravenous cannula.

  • Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.

  • Data Analysis: Quantify the contractile response (e.g., area under the curve) and calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).

Signaling Pathway

cluster_pathway Oxytocin Receptor Signaling and L-368,899 Inhibition OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Competitively Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response

Fig. 4: Oxytocin receptor signaling pathway and inhibition by L-368,899.

References

Technical Support Center: Off-Target Effects of L-366,811

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the oxytocin receptor (OTR) antagonist, L-366,811. A thorough understanding of these effects is critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for L-366,811?

A: Due to its structural similarity to endogenous peptides like vasopressin, L-366,811, a non-peptide oxytocin receptor antagonist, is known to interact with vasopressin receptors. The primary off-target concerns are the vasopressin V1a, V1b, and V2 receptors.

Q2: How significant is the off-target binding of L-366,811 to vasopressin receptors?

Q3: What are the potential downstream consequences of off-target binding to vasopressin receptors?

A: Off-target binding to vasopressin receptors can lead to a range of physiological effects that may confound experimental results.

  • V1a Receptor Activation: The V1a receptor is primarily coupled to the Gq/11 signaling pathway, leading to an increase in intracellular calcium. This can result in smooth muscle contraction (e.g., vasoconstriction), platelet aggregation, and glycogenolysis. In the central nervous system, V1a receptors are involved in regulating social behavior, anxiety, and learning and memory.

  • V1b Receptor Activation: The V1b receptor also couples to the Gq/11 pathway and is predominantly found in the anterior pituitary, where it mediates the release of adrenocorticotropic hormone (ACTH).

  • V2 Receptor Activation: The V2 receptor is coupled to the Gs signaling pathway, leading to an increase in cyclic AMP (cAMP). Its primary role is in the kidneys, where it promotes water reabsorption[4].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with L-366,811 due to its off-target effects.

Observed Effect Potential Off-Target Cause Troubleshooting Steps
Unexpected changes in blood pressure or cardiovascular parameters. V1a receptor antagonism on vascular smooth muscle. 1. Dose-Response Curve: Perform a detailed dose-response curve for L-366,811 to determine the lowest effective concentration for OTR antagonism. 2. Use a More Selective Antagonist: If available, consider using a more selective OTR antagonist with lower affinity for V1a receptors. 3. Control Experiments: Include control experiments with a selective V1a receptor antagonist to dissect the contribution of V1a receptor blockade to the observed effect.
Anomalous behavioral phenotypes not readily explained by OTR antagonism. V1a receptor antagonism in the central nervous system. 1. Site-Specific Administration: If feasible, administer L-366,811 directly to the brain region of interest to minimize peripheral effects. 2. Comparative Pharmacology: Compare the behavioral effects of L-366,811 with those of a selective V1a antagonist and a selective OTR antagonist.
Alterations in plasma ACTH or corticosterone levels. V1b receptor antagonism in the anterior pituitary. 1. Hormone Level Monitoring: Measure plasma ACTH and corticosterone levels to assess the potential impact on the hypothalamic-pituitary-adrenal (HPA) axis. 2. Lower Compound Concentration: Use the minimally effective concentration of L-366,811 to reduce the likelihood of engaging V1b receptors.
Unexplained changes in urine output or osmolality. V2 receptor antagonism in the kidney. 1. Monitor Renal Function: Assess urine volume and osmolality to determine if there are unexpected effects on water balance. 2. Selectivity Check: Given the lower affinity for V2 receptors, this is less likely. However, if observed, it warrants re-evaluation of the L-366,811 concentration used.

Quantitative Data: Off-Target Binding Profile

As specific quantitative data for L-366,811 is limited, the following table summarizes the binding affinities of its close analog, L-368,899, for the human oxytocin and vasopressin receptors. These values are indicative of the likely off-target profile of L-366,811.

Compound Receptor Binding Affinity (Ki, nM) Binding Affinity (IC50, nM) Selectivity (fold) vs. OTR
L-368,899Oxytocin (OTR)~12.38[3]8.9-
L-368,899Vasopressin V1a~511.6[3]370~41
L-368,899Vasopressin V2-570~64

Note: Ki and IC50 values are measures of binding affinity; a lower value indicates a higher affinity. Selectivity is calculated as the ratio of Ki or IC50 values (Off-Target/Target).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol outlines the general steps to determine the binding affinity (Ki) of L-366,811 for vasopressin receptors.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 receptor.

  • Radioligand specific for each receptor (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled L-366,811.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of unlabeled L-366,811.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the L-366,811 concentration.

  • Determine the IC50 value, which is the concentration of L-366,811 that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Schild Analysis for Functional Antagonism

Schild analysis is a functional assay to determine the equilibrium dissociation constant (KB) of a competitive antagonist.

1. Materials:

  • Isolated tissue preparation or cell line expressing the receptor of interest (e.g., V1a).

  • A stable agonist for the receptor (e.g., Arginine Vasopressin).

  • L-366,811.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ bath or cell-based assay setup to measure a functional response (e.g., muscle contraction, calcium mobilization).

2. Procedure:

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.

  • Antagonist Incubation: Incubate the tissue/cells with a fixed concentration of L-366,811 for a sufficient time to reach equilibrium.

  • Agonist Curve in Presence of Antagonist: In the continued presence of L-366,811, generate a new concentration-response curve for the agonist.

  • Repeat: Repeat steps 2 and 3 with several different concentrations of L-366,811.

3. Data Analysis:

  • Dose Ratio Calculation: For each concentration of L-366,811, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of L-366,811 on the x-axis.

  • pA2 Determination: If the antagonism is competitive, the slope of the Schild plot should not be significantly different from 1. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the KB.

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol V1a/V1b Receptor V1a/V1b Receptor Gq/11 Gq/11 V1a/V1b Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular Response Cellular Response PKC->Cellular Response Phosphorylates Target Proteins Ca2+ Ca²⁺ Ca2+->Cellular Response Activates Ca²⁺-dependent Pathways ER->Ca2+ Releases L-366,811 L-366,811 L-366,811->V1a/V1b Receptor Blocks Vasopressin Vasopressin Vasopressin->V1a/V1b Receptor Binds

V1a/V1b Receptor Gq/11 Signaling Pathway

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol V2 Receptor V2 Receptor Gs Gs V2 Receptor->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Target Proteins L-366,811 L-366,811 L-366,811->V2 Receptor Blocks Vasopressin Vasopressin Vasopressin->V2 Receptor Binds Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Prepare cells expressing V1a, V1b, or V2 receptors incubation Incubate membranes, radioligand, and L-366,811 prep_cells->incubation prep_radioligand Prepare radioligand and L-366,811 solutions prep_radioligand->incubation filtration Filter to separate bound and free ligand incubation->filtration counting Measure radioactivity filtration->counting competition_curve Generate competition curve counting->competition_curve calculate_ic50 Determine IC50 competition_curve->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

References

Technical Support Center: Improving the Oral Bioavailability of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of the oral bioavailability of L-368,899, a potent and selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and why is its oral bioavailability a key focus?

A1: L-368,899 is a non-peptide, small molecule antagonist of the oxytocin receptor.[1][2] It is a valuable research tool for investigating the central and peripheral roles of oxytocin.[3][4] While it is orally active and shows bioavailability in several animal species, its utility in primates has been noted as suboptimal, making the improvement of its oral bioavailability a critical aspect for consistent and effective experimental outcomes.[5][6]

Q2: What are the known physicochemical properties of L-368,899?

A2: L-368,899 hydrochloride is highly soluble in both water and DMSO, up to 100 mM.[1][2] This high aqueous solubility suggests that poor dissolution is unlikely to be the primary factor limiting its oral absorption.

PropertyValueSource
Molecular FormulaC26H42N4O5S2 · HCl[1]
Molecular Weight591.2 g/mol (free base)[1]
627.68 g/mol (hydrochloride salt)[2]
SolubilitySoluble to 100 mM in water and DMSO[1][2]

Q3: What is the primary barrier to the oral bioavailability of L-368,899?

A3: The primary barrier appears to be extensive first-pass metabolism.[7][8] Studies in rats and dogs show that less than 10% of an administered dose is excreted unchanged.[7] The main route of elimination is through feces, primarily as metabolites.[7][8] This suggests that a significant portion of the drug is metabolized by the liver before it can reach systemic circulation.

Q4: How does the pharmacokinetics of L-368,899 vary between species and with different doses?

A4: L-368,899 exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not lead to a proportional increase in plasma concentration.[7][8] This is likely due to the saturation of hepatic metabolism at higher doses.[7] Bioavailability has been shown to differ between species and even between sexes within the same species.[7][8]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of L-368,899 after oral administration.

  • Possible Cause: Saturation of metabolic enzymes.

    • Troubleshooting Step: Conduct a dose-escalation study to characterize the dose-dependency of L-368,899's pharmacokinetics. Analyze plasma concentrations at multiple time points to determine if Cmax and AUC increase proportionally with the dose.

  • Possible Cause: Variability in first-pass metabolism.

    • Troubleshooting Step: Investigate the metabolic stability of L-368,899 in liver microsomes from the specific animal model being used. This can help quantify the intrinsic clearance and identify potential inter-individual differences in metabolic capacity.

Problem 2: Lower than expected in vivo efficacy despite demonstrating high in vitro potency.

  • Possible Cause: Low oral bioavailability leading to sub-therapeutic plasma concentrations.

    • Troubleshooting Step: Determine the absolute oral bioavailability by comparing the AUC after oral administration with the AUC after intravenous administration. This will quantify the fraction of the drug that reaches systemic circulation.

  • Possible Cause: Rapid metabolism to inactive metabolites.

    • Troubleshooting Step: Identify the major metabolites of L-368,899 in plasma and excreta using mass spectrometry. The primary breakdown product is known to be methionine sulfone, which is considered pharmacologically inactive.[6]

Problem 3: Difficulty translating findings from one animal model to another.

  • Possible Cause: Species-specific differences in drug metabolism.

    • Troubleshooting Step: Compare the in vitro metabolism of L-368,899 using liver microsomes from different species (e.g., rat, dog, primate, human). This can help in selecting the most appropriate animal model for preclinical studies.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of L-368,899 in rats and dogs.

Table 1: Oral Bioavailability of L-368,899

SpeciesSexDose (mg/kg)Oral Bioavailability (%)
RatFemale514
RatMale518
RatMale2541
DogFemale517
DogFemale3341
Data sourced from[7][8].

Table 2: Pharmacokinetic Parameters of L-368,899 after Intravenous Administration

SpeciesDose (mg/kg)Half-life (t1/2) (hr)Plasma Clearance (mL/min/kg)Volume of Distribution (Vdss) (L/kg)
Rat1, 2.5, 10~223-36 (18 at 10 mg/kg in females)2.0-2.6
Dog1, 2.5, 10~223-363.4-4.9
Data sourced from[7].

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Objective: To determine the rate of metabolism of L-368,899 in liver microsomes.

  • Materials:

    • L-368,899

    • Pooled liver microsomes from the target species

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of L-368,899 in a suitable solvent (e.g., DMSO).

    • Pre-warm the microsomal suspension in phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and L-368,899 (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of L-368,899 using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of L-368,899.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Hanks' Balanced Salt Solution (HBSS)

    • L-368,899

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS system

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cells with pre-warmed HBSS.

    • Add L-368,899 solution to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.

    • To assess B-to-A permeability (efflux), add L-368,899 to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of L-368,899 by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.

Visualizations

G cluster_formulation Formulation & Administration cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution & Elimination oral_admin Oral Administration of L-368,899 dissolution Dissolution in GI Fluid oral_admin->dissolution permeation Permeation across Gut Wall dissolution->permeation first_pass First-Pass Metabolism (Liver) permeation->first_pass systemic_circ Systemic Circulation first_pass->systemic_circ Bioavailable Drug metabolites Inactive Metabolites first_pass->metabolites Extensive Metabolism target_site Target Site (Oxytocin Receptor) systemic_circ->target_site elimination Elimination (Feces) systemic_circ->elimination

Caption: Factors influencing the oral bioavailability of L-368,899.

G start Start: Low Oral Bioavailability Observed solubility Is the compound highly soluble? start->solubility solubility_yes Yes (L-368,899 is highly soluble) solubility->solubility_yes Yes solubility_no No: Improve solubility (e.g., salt forms, amorphous solids) solubility->solubility_no No permeability Is intestinal permeability low? permeability_yes Yes: Use permeation enhancers, investigate efflux transporters permeability->permeability_yes Yes permeability_no No permeability->permeability_no No metabolism Is first-pass metabolism high? metabolism_yes Yes (Likely for L-368,899): Co-administer with metabolic inhibitors, prodrug approach metabolism->metabolism_yes Yes metabolism_no No: Re-evaluate experimental setup metabolism->metabolism_no No solubility_yes->permeability permeability_no->metabolism G cluster_preclinical Preclinical Investigation cluster_analysis Data Analysis & Optimization physchem 1. Physicochemical Characterization (Solubility, LogP) invitro 2. In Vitro ADME (Metabolic Stability, Caco-2 Permeability) physchem->invitro formulation 3. Formulation Development (e.g., Nanosuspension, Co-solvents) invitro->formulation invivo 4. In Vivo Pharmacokinetics (Oral vs. IV administration in animal models) formulation->invivo analyze 5. Analyze Data (Calculate Bioavailability, Identify Barriers) invivo->analyze optimize 6. Optimize Formulation or Chemical Structure analyze->optimize optimize->formulation Iterate

References

Technical Support Center: L-368,899 (formerly referenced as L-366811)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of the non-peptide oxytocin receptor antagonist, L-368,899. Please note that the initial query referenced "L-366811," which is likely a typographical error as the widely studied compound with similar characteristics is L-368,899. This guide will focus on L-368,899, a potent and selective tool for investigating the oxytocin system.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3][4] Its primary mechanism of action is competitive antagonism at the OTR.[1] It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What are the key experimental applications of L-368,899?

L-368,899 is a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[1] Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.[1] Key applications include:

  • Inhibition of uterine contractions.[2][4][5]

  • Investigation of social behaviors, such as social interaction, pair bonding, and maternal behavior.[5][6]

  • Studying the role of the oxytocin system in neuropsychiatric conditions.

Q3: What are the solubility and storage recommendations for L-368,899 hydrochloride?

L-368,899 hydrochloride is soluble in water and DMSO up to 100 mM.[2][4][7] For long-term storage, it is recommended to store the compound at -20°C.[2][4][6]

Q4: Is L-368,899 selective for the oxytocin receptor?

L-368,899 displays greater than 40-fold selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors.[2][4][8] However, at higher concentrations, it may interact with vasopressin receptors. Therefore, it is crucial to use the appropriate concentration and include control experiments with selective vasopressin receptor antagonists to dissect the specific contribution of oxytocin receptor blockade.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of L-368,899 in my in vitro assay. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C.
Incorrect Concentration: The concentration of L-368,899 may be too low to effectively antagonize the oxytocin receptor in your specific cell type or with the agonist concentration used.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your experimental system. Ensure the agonist concentration is at or near the EC80 to provide a sufficient window for observing antagonism.
Low Receptor Expression: The cell line used may have low expression levels of the oxytocin receptor.Confirm OTR expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of the OTR.
Assay Signal Window: The signal-to-background ratio of your assay may be too low to detect a significant inhibitory effect.Optimize your assay conditions to maximize the signal window. This may involve adjusting cell number, agonist concentration, or incubation times.
Variability in in vivo experimental results. Pharmacokinetics: The dose and route of administration may not be optimal for achieving the desired concentration at the target tissue. L-368,899 has a half-life of approximately 2 hours in rats and dogs.[3][9]Review literature for appropriate dosing and administration routes for your animal model and experimental question.[5][8][10] Consider performing pharmacokinetic studies to determine the optimal dosing regimen.
Off-Target Effects: At higher doses, L-368,899 may exhibit off-target effects, particularly at vasopressin receptors.Include control groups treated with selective vasopressin receptor antagonists to differentiate between oxytocin and vasopressin-mediated effects.[5]
Animal-to-Animal Variability: Biological variability between animals can contribute to inconsistent results.Increase the number of animals per group to improve statistical power. Ensure consistent handling and experimental conditions for all animals.
Unexpected agonist-like effects observed. Compound Purity: The purity of the L-368,899 compound may be compromised.Ensure you are using a high-purity compound from a reputable supplier. Check the certificate of analysis for the specific batch.
Complex Signaling: Oxytocin receptor signaling can be complex and cell-type specific. In some systems, antagonists can exhibit partial agonism or biased signaling.Carefully review the literature for studies using L-368,899 in similar experimental systems. Consider using multiple downstream readouts to fully characterize the compound's effect.

Quantitative Data

Table 1: Binding Affinity of L-368,899

ReceptorSpeciesTissueIC50 (nM)Reference
Oxytocin ReceptorRatUterus8.9[2][3][4][6][7]
Oxytocin ReceptorHumanUterus26[3][6][7]
Vasopressin V1a Receptor--370[2][4][7]
Vasopressin V2 Receptor--570[2][4][7]
Oxytocin ReceptorCoyoteBrain12.38 (Ki)[8]
Vasopressin V1a ReceptorCoyoteBrain511.6 (Ki)[8]

Table 2: In Vivo Efficacy of L-368,899

Animal ModelEffectRoute of AdministrationEffective DoseReference
RatInhibition of oxytocin-induced uterine contractionsIntravenousED50 = 0.35 mg/kg[6][7]
Prairie VoleStudy of pair bondingIntraperitoneal10 mg/kg[5]
MouseStudy of social interactionIntracranial microinfusion into VTA1.25 mM[5]
CoyotePharmacokinetic studiesIntramuscular3 mg/kg[8]
MouseBlockade of oxytocin-induced reduction in ethanol self-administrationIntraperitoneal10 mg/kg[11]
MouseStudy of social rankIntraperitoneal10 mg/kg[10]

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity of L-368,899 to the oxytocin receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the oxytocin receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a radiolabeled oxytocin receptor agonist or antagonist (e.g., [³H]-oxytocin).

    • Increasing concentrations of L-368,899 (e.g., 0.1 nM to 10 µM).

    • Cell membrane preparation (20-50 µg of protein).

    • For non-specific binding determination, include wells with a high concentration of unlabeled oxytocin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of L-368,899 and determine the IC50 value by non-linear regression analysis.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions (Rat Model)

This protocol is a generalized method to assess the in vivo efficacy of L-368,899.

  • Animal Preparation: Use anesthetized, late-term pregnant rats.

  • Surgical Procedure: Expose a uterine horn and insert a balloon-tipped catheter connected to a pressure transducer to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity for a stable period.

  • Drug Administration: Administer L-368,899 via the desired route (e.g., intravenous bolus) at various doses.

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record intrauterine pressure throughout the experiment.

  • Data Analysis: Quantify the frequency and amplitude of uterine contractions before and after L-368,899 and oxytocin administration. Calculate the dose-dependent inhibition of oxytocin-induced contractions to determine the ED50.

Visualizations

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates L-368,899 L-368,899 L-368,899->OTR Competitively Inhibits Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Experimental Challenge cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation and Baseline Measurement Drug_Preparation Prepare L-368,899 and Vehicle Solutions Animal_Acclimation->Drug_Preparation Group_Assignment Randomly Assign Animals to Treatment Groups Drug_Preparation->Group_Assignment Administration Administer L-368,899 or Vehicle Group_Assignment->Administration Behavioral_Test Behavioral Testing (e.g., Social Interaction) Administration->Behavioral_Test Physiological_Test Physiological Measurement (e.g., Uterine Contractions) Administration->Physiological_Test Data_Collection Data Collection and Quantification Behavioral_Test->Data_Collection Physiological_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with L-368,899.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Compound Verify Compound Integrity (Purity, Storage, Preparation) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Timings) Start->Check_Protocol Check_System Validate Experimental System (Cell Line, Animal Model) Start->Check_System Compound_OK Compound is Validated Check_Compound->Compound_OK Protocol_OK Protocol is Correct Check_Protocol->Protocol_OK System_OK System is Appropriate Check_System->System_OK Compound_OK->Protocol_OK If Yes Re-evaluate Re-evaluate Hypothesis and Experimental Design Compound_OK->Re-evaluate If No Protocol_OK->System_OK If Yes Optimize_Concentration Optimize L-368,899 and Agonist Concentrations Protocol_OK->Optimize_Concentration If No Optimize_Timing Optimize Incubation/ Administration Times Protocol_OK->Optimize_Timing If No Confirm_Expression Confirm OTR Expression System_OK->Confirm_Expression If No Include_Controls Include Additional Controls (e.g., Vasopressin Antagonist) System_OK->Include_Controls If Yes Optimize_Concentration->Re-evaluate Optimize_Timing->Re-evaluate Confirm_Expression->Re-evaluate Include_Controls->Re-evaluate

Caption: A logical troubleshooting workflow for L-368,899 experiments.

References

Avoiding degradation of L-368,899 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899, a potent and selective non-peptide oxytocin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of L-368,899 in experiments, with a focus on avoiding its degradation to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a non-peptide small molecule that acts as a competitive antagonist of the oxytocin receptor (OTR).[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What are the recommended storage conditions for L-368,899?

A2: Proper storage is crucial to maintain the stability of L-368,899. For the solid compound, long-term storage at -20°C is recommended.[2][3] Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term (days to weeks) and can be stored for longer periods (months) at this temperature.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[5]

Q3: In which solvents is L-368,899 soluble?

A3: L-368,899 hydrochloride is soluble in both DMSO and water, with a solubility of up to 100 mM in each.[2][3] For in vivo experiments, a common vehicle is saline.[6]

Q4: Is L-368,899 selective for the oxytocin receptor?

A4: Yes, L-368,899 displays good selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[1]

Troubleshooting Guide: Avoiding Degradation of L-368,899

This guide addresses potential issues related to the stability and degradation of L-368,899 in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of L-368,899 in your working solution.

    • Solution: Always prepare fresh working solutions of L-368,899 for each experiment, especially when using aqueous buffers. While stock solutions in anhydrous DMSO are relatively stable when stored properly, the stability of L-368,899 in aqueous solutions at physiological pH and temperature for extended periods has not been extensively documented.

  • Possible Cause: pH of the experimental buffer.

    • Solution: The amide and sulfonamide functional groups in L-368,899 can be susceptible to hydrolysis under acidic or basic conditions, although sulfonamides are generally stable at neutral pH.[6][7] It is recommended to use buffers within a pH range of 7.0-7.5 for your experiments to minimize the risk of hydrolysis.

  • Possible Cause: Contamination of stock solutions.

    • Solution: Ensure that your DMSO is anhydrous and of high purity. Water in DMSO can facilitate the degradation of dissolved compounds over time. Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can also lead to compound degradation.

Issue 2: Precipitation of L-368,899 in the experimental medium.

  • Possible Cause: Exceeding the solubility limit in the final working solution.

    • Solution: Although L-368,899 is soluble in water, its solubility in complex biological media (like cell culture media) might be lower. When diluting your DMSO stock solution into an aqueous buffer or medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid precipitation and potential solvent-induced toxicity. Perform a visual inspection of your working solution for any signs of precipitation before use.

  • Possible Cause: Interaction with components in the medium.

    • Solution: Some components of complex media could potentially interact with L-368,899 and reduce its effective concentration. If you suspect this is an issue, consider simplifying your experimental buffer or testing the stability of L-368,899 in your specific medium over the time course of your experiment using an analytical method like HPLC.

Issue 3: Concerns about long-term stability of prepared solutions.

  • Possible Cause: Lack of specific stability data for your experimental conditions.

    • Solution: If your experiments run for an extended period (e.g., over 24 hours), it is best practice to perform a stability test of L-368,899 under your specific conditions (medium, temperature, light exposure). This can be done by incubating the compound in your experimental medium and measuring its concentration at different time points using a suitable analytical technique. As a general guideline, aqueous solutions of small molecules are recommended to be used within 24 hours when stored at 4°C.

Quantitative Data

Table 1: Solubility and Storage of L-368,899 Hydrochloride

ParameterValueReference(s)
Solubility in DMSO 100 mM[2][3]
Solubility in Water 100 mM[2][3]
Storage of Solid -20°C[2][3]
Storage of Stock Solution (in DMSO) -20°C (short to long term)[4]

Table 2: Receptor Binding Affinity of L-368,899

ReceptorIC₅₀ (nM)SpeciesReference(s)
Oxytocin Receptor 8.9Rat (uterus)[8]
Oxytocin Receptor 26Human (uterus)[8]
Vasopressin V1a Receptor >370-[3]
Vasopressin V2 Receptor >570-[3]

Experimental Protocols

1. Preparation of L-368,899 Stock Solution

  • Objective: To prepare a concentrated stock solution of L-368,899 for subsequent dilution into experimental media.

  • Materials:

    • L-368,899 hydrochloride (solid)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid L-368,899 to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of L-368,899 solid in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

2. General Protocol for In Vitro Cell-Based Assays

  • Objective: To assess the effect of L-368,899 on oxytocin-induced cellular responses.

  • Materials:

    • Cells expressing the oxytocin receptor

    • Appropriate cell culture medium

    • L-368,899 stock solution (in DMSO)

    • Oxytocin solution

    • Assay-specific reagents (e.g., for measuring calcium flux, reporter gene activity, etc.)

  • Procedure:

    • Plate the cells at the desired density and allow them to adhere and grow overnight.

    • On the day of the experiment, prepare a fresh working solution of L-368,899 by diluting the DMSO stock solution into the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Pre-incubate the cells with the L-368,899 working solution for a specific period (e.g., 15-30 minutes) at 37°C.

    • Add oxytocin at a concentration known to elicit a response.

    • After the appropriate incubation time, measure the cellular response using the chosen assay method.

    • Include appropriate controls, such as vehicle (medium with the same concentration of DMSO) and oxytocin alone.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Oxytocin Receptor Signaling and Inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment prep_solid 1. Equilibrate L-368,899 solid to room temp prep_stock 2. Prepare stock solution in anhydrous DMSO prep_solid->prep_stock prep_aliquot 3. Aliquot stock solution for single use prep_stock->prep_aliquot prep_store 4. Store aliquots at -20°C prep_aliquot->prep_store exp_fresh 5. Prepare fresh working solution in aqueous buffer prep_store->exp_fresh Use one aliquot exp_preincubate 6. Pre-incubate cells/tissue with L-368,899 exp_fresh->exp_preincubate exp_stimulate 7. Add Oxytocin to stimulate the receptor exp_preincubate->exp_stimulate exp_measure 8. Measure experimental readout exp_stimulate->exp_measure

Caption: General Experimental Workflow for Using L-368,899.

Troubleshooting_Degradation start Inconsistent or Low Activity Observed q1 Is the working solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the pH of the aqueous buffer? a1_yes->q2 sol1 Prepare fresh working solution for each experiment. a1_no->sol1 a2_neutral Neutral (7.0-7.5) q2->a2_neutral a2_acid_base Acidic or Basic q2->a2_acid_base q3 Is the DMSO stock anhydrous and pure? a2_neutral->q3 sol2 Adjust buffer to neutral pH to minimize hydrolysis. a2_acid_base->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_point Consider other experimental variables (e.g., cell health, reagent quality). a3_yes->end_point sol3 Use high-purity, anhydrous DMSO for stock solutions. a3_no->sol3

Caption: Troubleshooting Workflow for L-368,899 Degradation Issues.

References

Confirming L-366811 Target Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming target engagement of L-366811, a non-peptide oxytocin receptor (OTR) antagonist. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format, complete with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as L-368,899) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] The OTR is a G-protein coupled receptor (GPCR) that mediates the actions of the hormone oxytocin, playing a crucial role in various physiological processes, including uterine contractions, lactation, and social behaviors.[1][3]

Q2: How does this compound work?

A2: this compound functions as a competitive antagonist at the OTR. It binds with high affinity to the receptor, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Q3: What are the key methods to confirm that this compound is engaging the oxytocin receptor in my experiment?

A3: Target engagement of this compound can be confirmed through a variety of in vitro and in vivo methods. The primary approaches include:

  • Direct Binding Assays: Radioligand binding assays directly measure the affinity of this compound for the OTR.

  • Cell-Based Functional Assays: These assays measure the ability of this compound to block oxytocin-induced downstream signaling, such as calcium mobilization or reporter gene expression.[4]

  • In Vivo Target Engagement: Techniques like in vivo microdialysis can be used to assess the ability of this compound to block oxytocin's effects in a living organism.[5][6]

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for the oxytocin receptor across different species and experimental conditions.

Table 1: Binding Affinity (Ki) of this compound for the Oxytocin Receptor (OTR)

SpeciesReceptorKi (nM)Assay TypeReference
HumanOxytocin Receptor2.5Radioligand Binding[7]
CoyoteOxytocin Receptor12.38Radioligand Binding[2]
Rat (uterus)Oxytocin Receptor8.9Not Specified
Human (uterus)Oxytocin Receptor26Not Specified

Table 2: Selectivity of this compound for Oxytocin Receptor (OTR) over Vasopressin 1a Receptor (AVPR1a)

SpeciesReceptorKi (nM)Selectivity (AVPR1a Ki / OTR Ki)Reference
CoyoteOTR12.38~41-fold[2]
CoyoteAVPR1a511.6[2]

Key Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of this compound for the OTR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the OTR.[8][9] Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.[8][9] Resuspend the pellet in a suitable assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-oxytocin), and varying concentrations of this compound.[8]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.[8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (OTR-expressing cells/tissue) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Oxytocin) Radioligand->Incubation L366811 This compound (serial dilutions) L366811->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a radioligand competition binding assay.
Cell-Based Calcium Flux Assay

This functional assay assesses the ability of this compound to block the increase in intracellular calcium ([Ca²⁺]i) induced by oxytocin.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or engineered to express the human OTR (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

  • Oxytocin Stimulation: Add a fixed concentration of oxytocin (typically the EC80 concentration) to all wells to stimulate the OTR.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the oxytocin-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for this compound.

Calcium_Flux_Signaling cluster_pathway Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR binds & activates Gq11 Gq/11 OTR->Gq11 activates Ca_influx Ca²⁺ Influx OTR->Ca_influx L366811 This compound L366811->OTR binds & blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., muscle contraction) Ca_release->Response Ca_influx->Response Troubleshooting_Logic cluster_binding Radioligand Binding Assay Issues cluster_cellular Cell-Based Assay Issues Start Experiment Fails to Confirm This compound Target Engagement Low_Signal Low/No Signal Start->Low_Signal High_Nonspecific High Non-specific Binding Start->High_Nonspecific Low_Potency Low Potency of this compound Start->Low_Potency Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Reagents Check Radioligand Integrity & Receptor Expression Low_Signal->Check_Reagents Possible Causes Optimize_Protocol Optimize Radioligand Conc. & Washing Steps High_Nonspecific->Optimize_Protocol Possible Causes Validate_Components Validate this compound & Oxytocin Conc. & Cell Line Low_Potency->Validate_Components Possible Causes Standardize_Procedure Standardize Cell Passage, Incubation & Pipetting Inconsistent_Results->Standardize_Procedure Possible Causes

References

Technical Support Center: L-368,899 Protocol Refinement for Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-368,899 in various assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-368,899?

A1: L-368,899 acts as a potent and selective competitive antagonist of the oxytocin receptor (OTR).[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: How selective is L-368,899 for the oxytocin receptor over vasopressin receptors?

A2: L-368,899 exhibits significant selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors. In coyotes, it was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[2][3][4] For human receptors, L-368,899 displays over 40-fold selectivity for the OTR over V1a and V2 receptors.[5] However, some studies suggest that in human brain tissue, its affinity for the vasopressin 1a receptor might be slightly higher than for the oxytocin receptor, highlighting the importance of using appropriate controls.[6]

Q3: What is the solubility and stability of L-368,899 hydrochloride?

A3: L-368,899 hydrochloride is soluble in water and DMSO up to 100 mM.[5] For long-term storage, it is recommended to store the compound at -20°C.[5] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year in a sealed container, protected from moisture.

Quantitative Data

The binding affinity and inhibitory potency of L-368,899 have been characterized across various species and assay formats. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity (Ki) of L-368,899 for Oxytocin and Vasopressin Receptors

SpeciesReceptorKi (nM)Reference
CoyoteOxytocin Receptor (OTR)12.38[2]
CoyoteVasopressin 1a Receptor (AVPR1a)511.6[2]
RatOxytocin Receptor (OTR)8.9[7]
HumanOxytocin Receptor (OTR)26[7]
HumanVasopressin V1a Receptor370[5]
HumanVasopressin V2 Receptor570[5]

Table 2: Inhibitory Potency (IC50) of L-368,899

AssaySpecies/TissueIC50 (nM)Reference
Oxytocin Receptor BindingRat Uterus8.9[5][7]
Oxytocin Receptor BindingHuman Uterus26[7]
Vasopressin V1a Receptor Binding-370[5]
Vasopressin V2 Receptor Binding-570[5]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments involving L-368,899, along with troubleshooting guides to address common issues.

Oxytocin Receptor Signaling Pathway

The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins.[1] Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Competitively Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i (increase) ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ CellularResponse Cellular Response (e.g., Contraction) Ca2_cyto->CellularResponse Leads to PKC->CellularResponse Leads to

Figure 1. Oxytocin receptor signaling pathway and inhibition by L-368,899.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of L-368,899 for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing OTR) incubation 2. Incubation - Membranes - Radioligand ([125I]-OVTA) - L-368,899 (varying concentrations) prep->incubation separation 3. Separation of Bound/Free Ligand (e.g., Filtration) incubation->separation detection 4. Detection of Radioactivity (e.g., Scintillation Counting) separation->detection analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff detection->analysis

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the oxytocin receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., [¹²⁵I]-ornithine vasotocin analog, [¹²⁵I]-OVTA) at a concentration near its Kd, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled oxytocin (e.g., 1 µM), and cell membranes.

    • Competition: Add assay buffer, radioligand, serial dilutions of L-368,899, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding Assay

Problem Possible Cause Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number of washes and/or the volume of wash buffer.
Filter plate not adequately pre-treated.Ensure proper pre-soaking of the filter plate (e.g., with PEI).
Low specific binding Low receptor expression in membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand and check for proper storage.
Incubation time is too short.Increase the incubation time to ensure equilibrium is reached.
High well-to-well variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of reagents.
Incomplete filtration or washing.Ensure the filtration manifold is working correctly and that all wells are washed uniformly.
Unexpected competition curve shape Compound insolubility at high concentrations.Check the solubility of L-368,899 in the assay buffer and consider using a different vehicle if necessary.
Allosteric effects or multiple binding sites.This may require more complex data analysis models.
Calcium Mobilization Assay

This cell-based functional assay measures the ability of L-368,899 to antagonize oxytocin-induced increases in intracellular calcium.

Experimental Workflow:

Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation (e.g., CHO or HEK293 cells expressing OTR) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive dye like Fluo-4 AM) cell_prep->dye_loading compound_add 3. Compound Addition - Add L-368,899 (test antagonist) - Add Oxytocin (agonist) dye_loading->compound_add measurement 4. Fluorescence Measurement (Kinetic reading using a plate reader, e.g., FLIPR) compound_add->measurement analysis 5. Data Analysis - Determine IC50 for L-368,899 measurement->analysis

Figure 3. Experimental workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

    • Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of L-368,899 in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a solution of oxytocin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Using a fluorescent imaging plate reader (FLIPR) or similar instrument, first add the L-368,899 dilutions to the cell plate and incubate for a short period.

    • Then, add the oxytocin solution to stimulate the cells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically before and after the addition of the agonist. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in the presence of L-368,899 as a percentage of the response to oxytocin alone.

    • Plot the percentage of inhibition against the log concentration of L-368,899 and fit the data using non-linear regression to determine the IC₅₀ value.

Troubleshooting Guide: Calcium Mobilization Assay

Problem Possible Cause Solution
No or low response to oxytocin Low receptor expression.Verify receptor expression levels (e.g., by Western blot or radioligand binding).
Inactive oxytocin.Use a fresh, properly stored stock of oxytocin.
Inadequate dye loading.Optimize dye concentration and incubation time. Ensure probenecid is included in the loading buffer.
High background fluorescence Cell death or membrane damage.Handle cells gently and ensure they are healthy before starting the assay.
Autofluorescence from the compound.Run a control plate with the compound but without cells to check for autofluorescence.
High signal variability Uneven cell plating.Ensure a uniform cell monolayer in each well.
Inconsistent dye loading.Ensure consistent incubation times and temperatures for dye loading.
"Edge effects" in the plate.To mitigate this, dispense sterile liquid into the inter-well spaces of the assay plate to maintain humidity.
Assay window is too small Suboptimal agonist concentration.Perform a dose-response curve for oxytocin to determine the optimal concentration (e.g., EC80) for the antagonist assay.
Low signal-to-noise ratio.Optimize cell number per well and dye loading conditions.

References

Validation & Comparative

Mechanism of Action: Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tocolytic Agents: Atosiban vs. L-368,899

A Comparative Analysis of Oxytocin Receptor Antagonists for Tocolysis

Introduction

Preterm labor is a significant contributor to neonatal morbidity and mortality worldwide. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity. Oxytocin, a key hormone in initiating and maintaining labor, exerts its effects by binding to the oxytocin receptor (OTR) on myometrial cells. Consequently, OTR antagonists have emerged as a targeted therapeutic strategy for tocolysis. This guide provides a detailed comparison of two such antagonists: atosiban, a peptide-based antagonist, and L-368,899, a non-peptide antagonist.

Note on L-366811: Initial searches for "this compound" did not yield any specific information. It is highly likely that this was a typographical error, and the intended compound for comparison was the well-characterized non-peptide oxytocin receptor antagonist, L-368,899. Therefore, this guide will proceed with a comparison of atosiban and L-368,899.

Both atosiban and L-368,899 function by competitively blocking the oxytocin receptor in the myometrium.[1] This antagonism prevents the binding of endogenous oxytocin, thereby inhibiting the downstream signaling cascade that leads to uterine contractions.

The binding of oxytocin to its G-protein coupled receptor (GPCR) activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[2] This leads to an increase in intracellular calcium (Ca2+) concentrations through release from the sarcoplasmic reticulum and influx from the extracellular space.[2] Elevated intracellular Ca2+ activates calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to myometrial contraction.[2] By blocking the initial binding of oxytocin, both atosiban and L-368,899 effectively halt this entire process.

Signaling Pathway of Oxytocin-Mediated Myometrial Contraction

Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq Gq protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca_channels Ca²⁺ Channels Gq->Ca_channels Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Activates Ca_influx Ca²⁺ Influx Ca_influx->Calmodulin Activates Ca_channels->Ca_influx MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin Atosiban Atosiban / L-368,899 Atosiban->OTR Blocks

Caption: Oxytocin receptor signaling cascade leading to uterine contraction and its inhibition by antagonists.

Comparative Data

The following tables summarize the key pharmacological and clinical parameters of atosiban and L-368,899 based on available experimental data.

Table 1: Pharmacological Properties

PropertyAtosibanL-368,899Reference
Drug Class Peptide Oxytocin AntagonistNon-peptide Oxytocin Antagonist[1]
Receptor Selectivity Oxytocin and Vasopressin (V1a) receptor antagonistSelective Oxytocin Receptor Antagonist[1]
Potency (IC50) Not explicitly found8.9 nM (rat uterus), 26 nM (human uterus)[2]
Bioavailability Intravenous administration requiredOrally bioavailable[2]

Table 2: Clinical and Experimental Efficacy

ParameterAtosibanL-368,899Reference
Clinical Use Approved for tocolysis in EuropeInvestigational, used as a pharmacological tool[1][3]
Efficacy in Delaying Delivery Significantly higher proportion of patients undelivered at 24h, 48h, and 7 days compared to placebo.Preclinical data suggests tocolytic action, but clinical trial data is not readily available.[4]
Maternal Side Effects Generally well-tolerated with a side effect profile similar to placebo. Injection site reactions are more common.Data from human clinical trials is limited.[4]
Fetal/Neonatal Side Effects No significant increase in adverse neonatal outcomes compared to placebo in studies.Data from human clinical trials is limited.[4]

Experimental Protocols

A comprehensive understanding of the data requires an appreciation of the experimental methods used to generate it. Below is a generalized protocol for an in vitro assessment of tocolytic agents.

Experimental Workflow: In Vitro Uterine Contraction Assay

A Myometrial Biopsy (from pregnant women) B Dissection of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration C->D E Induction of Contractions (e.g., with Oxytocin) D->E F Baseline Contraction Recording E->F G Addition of Tocolytic Agent (Atosiban or L-368,899) F->G H Recording of Inhibitory Effect G->H I Data Analysis (e.g., IC50 calculation) H->I

References

A Comparative Analysis of L-368,899 and L-371,257: Two Non-Peptide Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of L-368,899 and L-371,257, two non-peptide antagonists of the oxytocin receptor (OTR). Developed for their potential use in managing conditions like preterm labor, these compounds have become valuable tools in neuroscience and physiological research.[1][2] Their distinct pharmacological profiles, particularly regarding central nervous system penetration, dictate their specific research applications.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities and selectivity of L-368,899 and L-371,257 for the oxytocin receptor and the structurally related vasopressin (AVP) receptors.

ParameterL-368,899L-371,257References
Target Receptor Oxytocin Receptor (OTR)Oxytocin Receptor (OTR)[3][4]
Chemical Class Non-peptideNon-peptide[3][4]
OTR Affinity (IC₅₀/Kᵢ) IC₅₀: 8.9 nM (rat uterus) IC₅₀: 26 nM (human uterus) Kᵢ: 12.38 nM (coyote)Kᵢ: 4.6 nM (human) Kᵢ: 19 nM (human)* pA₂: 8.44 (rat uterus)[1][2][3][4][5][6][7]
V₁ₐ Receptor Affinity IC₅₀: 370 nM Kᵢ: 511.6 nM (coyote)Kᵢ: 3.7 nM* Note: High affinity for V₁ₐ is reported by some sources, while others claim high selectivity over V₁ₐ.[1][3][4][6][7]
V₂ Receptor Affinity IC₅₀: 570 nM>800-fold lower than OTR[3][4][6]
Selectivity Profile >40-fold selective for OTR over V₁ₐ and V₂ receptors.[3]>800-fold selective for OTR over V₁ₐ and V₂ receptors.[4][6][8][3][4][6][8]
Oral Bioavailability YesYes[5][7][8][9]
Blood-Brain Barrier Brain penetrant; accumulates in limbic areas.[10][11][12]Poorly penetrant/peripheral selectivity.[7][8][13][7][8][10][11][12][13]
Primary Application Central (CNS) OTR blockade in behavioral studies.[1][11]Peripheral OTR blockade; potential tocolytic agent.[2][8][1][2][8][11]

Note: Discrepancies in reported binding affinities (e.g., for L-371,257 at OTR and V₁ₐ receptors) may arise from different experimental conditions, assay types, and tissue/cell preparations used across studies.

Experimental Protocols

The characterization of these antagonists relies on standardized in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay (for Kᵢ/IC₅₀ Determination)

This competitive binding assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[14][15]

Methodology:

  • Membrane Preparation: Crude cell membrane fractions are prepared from cells or tissues endogenously expressing or engineered to express the human or rat oxytocin receptor (e.g., CHO cells, uterine tissue).[15][16] The protein concentration of the membrane preparation is quantified.[16]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]oxytocin or ¹²⁵I-labeled ornithine vasotocin analog, ¹²⁵I-OVTA), and varying concentrations of the unlabeled test compound (L-368,899 or L-371,257).[15][16][17]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no competitor).

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled standard ligand to saturate all specific binding sites.[15]

  • Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[15][16]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.[16][18]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[16]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15][16]

In Vitro Functional Assay (for pA₂ Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist (oxytocin). The potency is often expressed as a pA₂ value.

Methodology (Isolated Rat Uterine Contraction):

  • Tissue Preparation: Uterine tissue is isolated from rats and mounted in an organ bath containing a physiological salt solution.[4][6]

  • Agonist Response: Oxytocin is added to the bath in increasing concentrations to establish a cumulative concentration-response curve for uterine contraction.

  • Antagonist Incubation: The tissue is washed and then pre-incubated with a fixed concentration of the antagonist (L-368,899 or L-371,257) for a set period.[4][6]

  • Shift in Agonist Response: A second oxytocin concentration-response curve is generated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve without changing the maximum response.

  • Data Analysis: The magnitude of the rightward shift is used to calculate the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's EC₅₀.[2][6]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the oxytocin receptor and the workflow for a competitive radioligand binding assay used to characterize antagonists like L-368,899 and L-371,257.

G cluster_0 Oxytocin Receptor Signaling OT Oxytocin (Agonist) OTR Oxytocin Receptor (GPCR) OT->OTR Gq11 Gαq/11 OTR->Gq11 Activates Antagonist L-368,899 or L-371,257 Antagonist->OTR Blocks PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

Caption: Simplified Gq/11 signaling pathway of the oxytocin receptor.

cluster_incubation 2. Incubation prep 1. Prepare Membranes with OTR mix Mix Components: - Membranes - Radioligand - Competitor (serial dilutions) prep->mix radioligand Radioligand (e.g., [³H]OT) radioligand->mix competitor Test Compound (L-368,899 or L-371,257) competitor->mix equil Incubate to Reach Equilibrium mix->equil filter 3. Filtration (Separate Bound from Free) equil->filter count 4. Scintillation Counting (Measure Bound Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for Competitive Radioligand Binding Assay.

References

Validation of L-366,811 Antagonist Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the oxytocin antagonist L-366,811 did not yield specific quantitative data on its antagonist effects. However, substantial information is available for the closely related, potent, and selective non-peptide oxytocin receptor antagonist, L-368,899. This guide will therefore utilize data for L-368,899 as a representative and well-characterized analogue to provide a comparative analysis against other oxytocin receptor antagonists. It is critical for researchers to consider this substitution when interpreting the presented data.

Introduction

Oxytocin (OT) is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, including uterine contractions during parturition, lactation, and social bonding. The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), mediates the effects of OT. Antagonists of the OTR are of significant interest for therapeutic applications, primarily as tocolytic agents to prevent preterm labor.

This guide provides a comparative overview of the validation of the antagonist effects of the non-peptide OTR antagonist L-368,899, serving as a proxy for L-366,811, against the well-established peptide-based antagonist, Atosiban. The guide includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Data Presentation

The following tables summarize the quantitative data for L-368,899 and Atosiban, focusing on their binding affinity for the oxytocin receptor and their selectivity against the closely related vasopressin (V1a and V2) receptors.

Antagonist Receptor Binding Affinity (IC50, nM) Selectivity (fold) Reference
L-368,899 Oxytocin (human uterus)26-[1]
Oxytocin (rat uterus)8.9-[1]
Vasopressin V1a (human)370> 14-fold vs hOTR
Vasopressin V2 (human)570> 21-fold vs hOTR
Atosiban Oxytocin (human myometrium)--[2]
Vasopressin V1a-Lower selectivity than L-368,899[2]

Note: Direct comparative Ki or pA2 values for Atosiban were not consistently available in the same format. Atosiban is a known competitive antagonist of the oxytocin receptor.[2]

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., L-368,899) for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor.

  • Radioligand, e.g., [3H]-Oxytocin.

  • Test compound (L-368,899) and reference compounds (unlabeled Oxytocin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Isolated Organ Bath)

This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions of uterine tissue.

Materials:

  • Uterine tissue strips from a suitable animal model (e.g., rat or human biopsy).

  • Isolated organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Oxytocin solution.

  • Test antagonist (L-368,899) solution.

Procedure:

  • Tissue Preparation: Obtain fresh uterine tissue and dissect it into longitudinal strips in cold physiological salt solution.

  • Mounting: Mount the tissue strips in the isolated organ baths, with one end fixed and the other attached to a force transducer.

  • Equilibration: Allow the tissue to equilibrate in the bath for a period (e.g., 60-90 minutes) under a resting tension, with regular washes.

  • Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin to the bath to induce stable, rhythmic contractions.

  • Antagonist Application: Once stable contractions are achieved, add increasing cumulative concentrations of the antagonist (L-368,899) to the bath.

  • Measurement: Record the changes in the force and frequency of contractions after the addition of the antagonist.

  • Data Analysis: Express the inhibition of the contractile response as a percentage of the maximal oxytocin-induced contraction. Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the oxytocin concentration-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Oxytocin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Uterine Contraction Ca->Contraction Leads to PKC->Contraction Contributes to L366811 L-368,899 (Antagonist) L366811->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional In Vitro Uterine Contraction Assay b1 Prepare OTR-expressing cell membranes b2 Incubate membranes with [3H]-Oxytocin & L-368,899 b1->b2 b3 Separate bound/free radioligand via filtration b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine IC50/Ki b4->b5 end End b5->end f1 Mount uterine tissue in organ bath f2 Induce contractions with Oxytocin f1->f2 f3 Add increasing concentrations of L-368,899 f2->f3 f4 Record changes in contraction force/frequency f3->f4 f5 Determine pA2 value f4->f5 f5->end start Start start->b1 start->f1

References

A Comparative Analysis of L-368,899 and Peptide-Based Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide oxytocin receptor antagonist, L-368,899, and prominent peptide-based antagonists, including atosiban, barusiban, retosiban, and epelsiban. The following sections present quantitative data on receptor binding affinity and selectivity, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.

Quantitative Data Comparison

The binding affinity and selectivity of L-368,899 and various peptide antagonists for the human oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR) are summarized below. This data is crucial for understanding the potency and potential off-target effects of these compounds.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (V1aR Ki / OTR Ki)Compound Type
L-368,899 hOTR8.9 - 26[1]> 40[2]Non-peptide
hV1aR370[3]
Atosiban hOTR81 - 397[4][5]~0.009 - 0.02[4]Peptide
hV1aR3.5 - 4.7[4]
Barusiban hOTR0.64 - 0.8[4][6]~17 - 300[4][7]Peptide
hV1aR11[4]
Retosiban hOTR0.65[2][8]> 1400[2][8]Non-peptide like
hV1aR> 910
Epelsiban hOTR0.13[9]> 31,000[10]Non-peptide like
hV1aR> 5,200[10]

hOTR: human Oxytocin Receptor; hV1aR: human Vasopressin 1a Receptor. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of Ki for V1aR to OTR; a higher ratio indicates greater selectivity for the oxytocin receptor.

Efficacy in Preterm Labor Models

While L-368,899 is primarily a research tool for central nervous system studies, its peptide counterparts have been extensively evaluated for tocolytic (anti-contraction) efficacy in the context of preterm labor.

CompoundModelKey Efficacy FindingsReference
L-368,899 Pregnant Rhesus MonkeysInhibited spontaneous nocturnal uterine contractions.[1][1]
Atosiban Human Clinical TrialsComparable efficacy to beta-agonists in delaying delivery for 48 hours and 7 days, with fewer maternal cardiovascular side effects.[10][10]
Barusiban Pregnant Cynomolgus MonkeysEffectively suppressed oxytocin-induced preterm labor-like contractions and prevented early delivery. Showed a longer duration of action than atosiban.[3][11][3][11]
Retosiban Human Phase II Clinical TrialIntravenous administration was associated with a greater than 1-week increase in time to delivery compared with placebo and a significant reduction in preterm deliveries.[12][12]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the oxytocin receptor.

Objective: To measure the ability of a test compound (e.g., L-368,899 or a peptide antagonist) to displace a radiolabeled ligand from the human oxytocin receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin or a radioiodinated antagonist.

  • Test Compounds: L-368,899 and peptide antagonists of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the oxytocin receptor on ice. Homogenize and dilute in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and vehicle control to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, and a high concentration of unlabeled oxytocin to designated wells.

    • Competitive Binding: Add assay buffer, radioligand, and serial dilutions of the test compound to the remaining wells.

  • Incubation: Add the prepared cell membranes to all wells to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization.

Objective: To determine the potency of a test compound in blocking the oxytocin receptor-mediated signaling cascade.

Materials:

  • Cells: A cell line stably expressing the human oxytocin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).

  • Oxytocin.

  • Test Compounds: L-368,899 and peptide antagonists of interest.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence or Luminescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and incubate them with serial dilutions of the test compound or vehicle control for a defined period.

  • Oxytocin Stimulation: Place the plate in the plate reader. Inject a concentration of oxytocin known to elicit a submaximal response (e.g., EC₈₀) into each well.

  • Signal Detection: Immediately measure the change in fluorescence or luminescence over time.

  • Data Analysis:

    • Determine the peak response for each well.

    • Normalize the data by expressing the response as a percentage of the response to oxytocin in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[13][14][15]

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Leads to

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with OTR start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate add_reagents Add Radioligand and Test Compound/Vehicle setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Terminate and Filter to Separate Bound/Unbound incubate->filter wash Wash Filters filter->wash detect Add Scintillant and Measure Radioactivity wash->detect analyze Analyze Data (IC₅₀ and Ki Calculation) detect->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional (Calcium) Assay

Functional_Assay_Workflow start Start plate_cells Plate OTR-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_compound Incubate with Test Compound/Vehicle load_dye->add_compound stimulate Stimulate with Oxytocin (EC₈₀) add_compound->stimulate measure Measure Fluorescence/ Luminescence Signal stimulate->measure analyze Analyze Data (IC₅₀ Calculation) measure->analyze end End analyze->end

Caption: Functional Calcium Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of selective vasopressin V1a receptor antagonists with related receptors, namely the vasopressin V1b, vasopressin V2, and oxytocin receptors. The information presented is supported by experimental data to aid in the selection of the most appropriate pharmacological tools for research and drug development.

Introduction

Vasopressin V1a receptors play a crucial role in regulating various physiological processes, including vasoconstriction, glycogenolysis, and social behaviors.[1] Selective antagonists of the V1a receptor are invaluable tools for elucidating these functions and hold therapeutic potential for conditions such as hypertension and congestive heart failure.[2] However, the structural homology among the vasopressin/oxytocin receptor family—comprising the V1a, V1b, V2, and oxytocin (OTR) receptors—necessitates a thorough understanding of the cross-reactivity of any V1a antagonist.[3] This guide focuses on comparing the binding affinities of several non-peptide V1a antagonists to provide a clear perspective on their selectivity.

Comparative Analysis of Receptor Binding Affinities

The selectivity of a V1a receptor antagonist is determined by its binding affinity for the V1a receptor compared to its affinity for other related receptors. The following table summarizes the in vitro binding affinities (Ki in nM) of three non-peptide V1a antagonists—SR 49059 (Relcovaptan), and OPC-21268—for human vasopressin and oxytocin receptors. A lower Ki value indicates a higher binding affinity.

CompoundV1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)Oxytocin Receptor (Ki, nM)Reference
SR 49059 (Relcovaptan) 1.1 - 6.3>1000>1000>1000[4][5][6]
OPC-21268 8800 (human)->100,000-[4]

Data Interpretation:

  • SR 49059 (Relcovaptan) demonstrates high affinity for the human V1a receptor, with Ki values in the low nanomolar range.[4] Importantly, it exhibits a very low affinity for V1b, V2, and oxytocin receptors, with Ki values greater than 1000 nM, indicating a high degree of selectivity for the V1a receptor.[4][5] This makes SR 49059 a highly specific tool for studying V1a-mediated processes.

  • OPC-21268 shows a significantly lower affinity for the human V1a receptor (Ki = 8800 nM) compared to the rat V1a receptor (Ki = 25 nM). It also displays over 1000-fold selectivity for the V1a receptor over the V2 receptor. The high Ki value for the human V1a receptor suggests it is less potent in human systems compared to SR 49059.[4]

Signaling Pathways

The vasopressin and oxytocin receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Vasopressin V1aR V1a Receptor AVP->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Physiological_Response PKC->Physiological_Response

Caption: V1a Receptor Signaling Pathway.

The V1a receptor primarily couples to Gq/11 proteins.[7] Activation by vasopressin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses such as smooth muscle contraction.[7]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Uterine_Contraction Uterine Contraction Ca2_release->Uterine_Contraction MAPK MAPK Pathway PKC->MAPK MAPK->Uterine_Contraction

Caption: Oxytocin Receptor Signaling Pathway.

Similar to the V1a receptor, the oxytocin receptor (OTR) also primarily couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway.[8][9] This leads to an increase in intracellular calcium, which is fundamental for processes like uterine contractions.[9] The structural and signaling similarities between the V1a receptor and OTR underscore the importance of using highly selective antagonists to dissect their individual roles.

Experimental Protocols

The determination of binding affinities (Ki values) for V1a receptor antagonists is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive binding assay using cell membranes expressing the receptor of interest.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize cells/tissue expressing the target receptor - Isolate cell membranes by centrifugation incubation 2. Incubation - Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]-AVP) - Add increasing concentrations of the unlabeled antagonist prep->incubation separation 3. Separation of Bound and Free Ligand - Rapidly filter the incubation mixture through glass fiber filters - Wash filters to remove unbound radioligand incubation->separation counting 4. Quantification - Measure radioactivity retained on the filters using a scintillation counter separation->counting analysis 5. Data Analysis - Plot the percentage of specific binding against the log concentration of the antagonist - Determine the IC50 value - Calculate the Ki value using the Cheng-Prusoff equation counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology for Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a, V1b, V2, or oxytocin receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[10]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in order: assay buffer, a range of concentrations of the unlabeled antagonist (e.g., SR 49059), and a fixed concentration of the appropriate radioligand (e.g., [³H]-Arginine Vasopressin for vasopressin receptors, or [³H]-Oxytocin for the oxytocin receptor).[10][11]

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[10]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration of the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10][11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each antagonist concentration.

    • Plot the specific binding as a percentage of the control (binding in the absence of antagonist) against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion

The data presented in this guide highlight the importance of selecting a V1a receptor antagonist with a well-characterized cross-reactivity profile. SR 49059 (Relcovaptan) emerges as a highly selective antagonist for the human V1a receptor, making it a superior tool for targeted studies compared to less potent or less selective compounds like OPC-21268 in human systems. Researchers should carefully consider the binding affinities and selectivity profiles of available antagonists to ensure the validity and specificity of their experimental findings. The provided experimental protocol offers a foundation for conducting in-house binding assays to verify and expand upon these findings.

References

A Comparative Guide to the In Vivo Behavioral Effects of L-368,899 and Alternative Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo behavioral effects of the selective oxytocin receptor antagonist L-368,889 with other notable alternatives. The information is curated to assist researchers in selecting the most appropriate compound for their preclinical studies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key behavioral assays are provided.

Introduction to L-368,899

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system's role in oxytocin-mediated behaviors, such as social interaction, pair bonding, and maternal care.[1] Studies in primates have demonstrated that L-368,899 can reduce behaviors like food sharing, sexual activity, and infant care, highlighting the significance of oxytocinergic signaling in these social processes.[1]

Comparative Analysis of Oxytocin Receptor Antagonists

This section compares L-368,899 with other known oxytocin receptor antagonists, focusing on their in vivo behavioral effects.

Alternative Compounds
  • Atosiban: A peptide analog of oxytocin, it also acts as a vasopressin V1a receptor antagonist. It is clinically used to halt premature labor. Recent studies have explored its effects on social behaviors.

  • Retosiban: A selective, orally active non-peptide oxytocin receptor antagonist that has been primarily investigated for its potential in preventing preterm labor.

  • Cligosiban: A novel, brain-penetrant, and selective non-peptide oxytocin receptor antagonist that has been studied for its effects on ejaculatory physiology.

  • ALS-III-61: A custom-synthesized antagonist with high specificity and affinity for the oxytocin receptor in the brain. It is not commercially available.

Quantitative Data Comparison

The following tables summarize the binding affinities and in vivo behavioral effects of L-368,899 and its alternatives.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorKi (nM)Selectivity over Vasopressin V1a ReceptorSpeciesReference
L-368,899 Oxytocin12.38>40-foldCoyote[2]
Atosiban Oxytocin-Acts as a V1a antagonistHuman[3]
Retosiban Oxytocin0.65>1400-foldHuman
Cligosiban Oxytocin5.7>100-foldHuman[4]
ALS-III-61 Oxytocin-18.4x higher affinity for OTR than AVPR1aHuman[5]

Table 2: Comparison of In Vivo Behavioral Effects

CompoundBehavioral TestSpeciesDoseKey FindingsReference
L-368,899 Social Interaction TestMouse1 µg (intra-NAc)Reduced time in interaction zone.[6]
Social Preference TestMouse3 and 10 mg/kg (i.p.)Impaired sex preference, but not social preference.[7]
Tube Test (Social Rank)Mouse10 mg/kg (i.p.)No effect on first-rank mice; caused rank fluctuation in second-rank mice.[7][8]
Atosiban Social Interaction TestMouse1 ng (intra-NAc)Reduced time in interaction zone.[6]
Autism-like Behaviors (VPA model)Rat-Ameliorated social interaction deficits, anxiety, and stereotypical behavior in female offspring.[9]
Cligosiban Ejaculatory PhysiologyRat0.9 mg/kg (i.v.)Inhibited apomorphine-induced ejaculation.[4]
Premature EjaculationHumanup to 800 mgIncreased intravaginal ejaculatory latency time.[10]

Note: Data for Retosiban and Epelsiban on social behaviors were not sufficiently available in the reviewed literature.

Experimental Protocols

Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty.

Apparatus: A three-chambered box with removable partitions. The center chamber is neutral, while the two side chambers contain either a novel object (e.g., an empty wire cage) or a novel mouse (the social stimulus) enclosed within a wire cage.

Procedure:

  • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).

  • Sociability Test: A novel mouse is placed in one of the side chambers (within the wire cage), and a novel object is placed in the other. The subject mouse is returned to the center chamber, the partitions are removed, and the time spent in each chamber and interacting with the cage is recorded for a set duration (e.g., 10 minutes).

  • Social Novelty Test: A new, unfamiliar mouse is placed in the previously empty cage, while the now-familiar mouse remains in the other cage. The subject mouse is again allowed to explore, and the time spent with each mouse is recorded to assess preference for social novelty.

Resident-Intruder Test

This paradigm is used to study aggressive and social behaviors.

Apparatus: The home cage of the "resident" animal.

Procedure:

  • Housing: A male mouse (the "resident") is housed with a female for an extended period to establish territoriality. The female is removed shortly before the test.

  • Intrusion: An unfamiliar male mouse (the "intruder") is introduced into the resident's cage.

  • Observation: The behaviors of both animals are recorded for a set duration (e.g., 10 minutes). Scored behaviors include latency to attack, number of attacks, duration of fighting, and various social investigation behaviors (e.g., sniffing, grooming).

Signaling Pathways and Experimental Workflows

G Oxytocin Receptor Signaling and Antagonist Action cluster_0 Oxytocin Signaling Pathway cluster_1 Antagonist Inhibition Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_PLC Gq/11 -> PLC OTR->Gq_PLC Activates IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., social bonding, uterine contraction) Ca_PKC->Cellular_Response L368899 L-368,899 L368899->OTR Competitively Binds Block->Gq_PLC Inhibition

Caption: Oxytocin signaling pathway and its inhibition by L-368,899.

G Three-Chamber Social Interaction Test Workflow start Start habituation Habituation Phase: Subject mouse explores all three empty chambers start->habituation sociability Sociability Test: Choice between a novel mouse and a novel object habituation->sociability data_sociability Record time in each chamber and interaction time sociability->data_sociability social_novelty Social Novelty Test: Choice between a familiar mouse and a novel mouse data_sociability->social_novelty data_novelty Record interaction time with each mouse social_novelty->data_novelty end End data_novelty->end

Caption: Workflow of the three-chamber social interaction test.

G Resident-Intruder Test Workflow start Start housing Establish Resident Territory: Male housed with female start->housing intruder_intro Introduce Intruder: Unfamiliar male placed in resident's cage housing->intruder_intro behavior_rec Record Behavior: Observe and score social and aggressive interactions intruder_intro->behavior_rec analysis Data Analysis: Latency to attack, frequency of behaviors behavior_rec->analysis end End analysis->end

Caption: Workflow of the resident-intruder test.

Conclusion

L-368,899 remains a cornerstone for in vivo research on the central oxytocin system's role in behavior due to its selectivity and ability to penetrate the blood-brain barrier. However, the choice of an antagonist should be guided by the specific research question. For instance, Atosiban, despite its dual action on vasopressin receptors, has shown promise in ameliorating social deficits in a preclinical autism model.[9] Cligosiban's profile suggests its utility in studies focused on centrally-mediated physiological processes like ejaculation.[4] The non-commercial antagonist ALS-III-61 appears to offer superior selectivity, which could be critical for studies requiring precise targeting of the oxytocin receptor.[5]

Researchers should carefully consider the pharmacokinetic and pharmacodynamic profiles of each antagonist, as well as the specific behavioral paradigms employed, to ensure the most valid and reproducible results. This guide serves as a starting point for making these informed decisions.

References

A Comparative Analysis of Non-Peptide Oxytocin Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of leading non-peptide oxytocin receptor antagonists, supported by experimental data.

This guide provides a comprehensive comparison of key non-peptide oxytocin antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their binding affinities, selectivity, and functional activities. The information presented is curated from publicly available scientific literature and is intended to facilitate the selection of appropriate compounds for research and therapeutic development.

Introduction to Non-Peptide Oxytocin Antagonists

The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social behaviors. Consequently, antagonists of the OTR are of significant interest for therapeutic applications such as the management of preterm labor and the treatment of social-behavioral disorders. While the first generation of OTR antagonists were peptide-based, like atosiban, the focus has shifted towards the development of non-peptide antagonists due to their potential for improved oral bioavailability and pharmacokinetic properties. This guide focuses on a comparative analysis of several prominent non-peptide oxytocin antagonists.

Performance Comparison of Non-Peptide Oxytocin Antagonists

The following tables summarize the binding affinity (Ki or IC50) and selectivity of key non-peptide oxytocin antagonists for the human oxytocin receptor compared to human vasopressin receptors (V1a, V1b, and V2). Lower Ki/IC50 values indicate higher binding affinity. Selectivity is a critical parameter, as off-target binding to vasopressin receptors can lead to undesirable side effects.

CompoundHuman OTR Ki (nM)Human V1aR Ki (nM)Human V1bR Ki (nM)Human V2R Ki (nM)Selectivity (V1a/OTR)
L-368,899 26[1]370[1][2]-570[1][2]~14-fold
Retosiban 0.65>1000>1000>1000>1538-fold
Epelsiban 0.13>6800>8500>4200>52,300-fold
Atosiban (peptide) 76.4[3]5.1[3]--0.07-fold (higher affinity for V1aR)

In Vivo Efficacy:

CompoundSpeciesAssayED50 / Effective Dose
L-368,899 RatInhibition of oxytocin-induced uterine contractions0.35 mg/kg (i.v.)[1]

Mechanism of Action and Signaling Pathway

Non-peptide oxytocin antagonists typically act as competitive antagonists at the oxytocin receptor. The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key downstream signal that mediates many of oxytocin's physiological effects, including smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Antagonist Antagonist Antagonist->OTR Binds and Blocks Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2+->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The characterization of non-peptide oxytocin antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

Objective: To measure the ability of a non-peptide antagonist to displace a radiolabeled ligand from the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Oxytocin)

  • Test compound (non-peptide antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human oxytocin receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inositol Phosphate (IP1) Accumulation

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit oxytocin-induced signaling.

Objective: To determine the potency of a non-peptide antagonist in blocking the oxytocin-stimulated production of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • Cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells)

  • Oxytocin

  • Test compound (non-peptide antagonist)

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • IP1 detection kit (e.g., HTRF-based)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Oxytocin Stimulation: Add a fixed concentration of oxytocin (typically the EC80) to stimulate the cells and incubate for a defined period.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the oxytocin-induced IP1 accumulation.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_Identification Hit Identification HTS->Hit_Identification Functional_Assay In Vitro Functional Assays (e.g., IP1 Accumulation) Hit_Identification->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. Vasopressin Receptors) Functional_Assay->Selectivity_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., Uterine Contraction) Selectivity_Assay->In_Vivo_Models Lead_Compound Lead Compound Selection In_Vivo_Models->Lead_Compound

References

L-368,899: A Comparative Analysis of its Selectivity for the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding selectivity of L-368,899 for the human oxytocin receptor (OTR) versus the human vasopressin 1a (V1aR) and 2 (V2R) receptors. The information is supported by experimental data from in vitro radioligand binding assays.

Quantitative Data Summary

The selectivity of L-368,899 is demonstrated by its significantly higher binding affinity for the oxytocin receptor compared to vasopressin receptors. The following table summarizes the inhibitory constants (IC50 and Ki) of L-368,899 at these receptors. Lower values indicate higher binding affinity.

CompoundReceptorSpeciesAssay TypeIC50 (nM)Ki (nM)Selectivity (fold) OTR vs V1aRSelectivity (fold) OTR vs V2R
L-368,899Oxytocin Receptor (OTR)HumanRadioligand Binding26[1]---
L-368,899Vasopressin V1a Receptor (V1aR)HumanRadioligand Binding510[1]-~20-
L-368,899Vasopressin V2 Receptor (V2R)HumanRadioligand Binding960[1]--~37
L-368,899Oxytocin Receptor (OTR)RatRadioligand Binding8.9[1][2]---
L-368,899Vasopressin V1a Receptor (V1aR)RatRadioligand Binding370[2]->40[2]-
L-368,899Vasopressin V2 Receptor (V2R)RatRadioligand Binding570[2]-->64
L-368,899Oxytocin Receptor (OTR)CoyoteRadioligand Binding-12.38[3]--
L-368,899Vasopressin V1a Receptor (V1aR)CoyoteRadioligand Binding-511.6[3]~41[3][4]-

L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor.[1][2] It was originally developed for the potential management of preterm labor.[5][6] Studies in various species, including rats and coyotes, have consistently demonstrated its high selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[2][3][4] For instance, L-368,899 displays over 40-fold selectivity for the oxytocin receptor compared to the vasopressin V1a and V2 receptors in rats.[2] A study on coyote brain tissue also showed that L-368,899 was approximately 40 times more selective for the oxytocin receptor than the vasopressin 1a receptor.[3][4][7]

Experimental Protocols

The binding affinity and selectivity of L-368,899 are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (L-368,899) to displace a radiolabeled ligand from its receptor.

Membrane Preparation
  • Cell Culture and Harvesting: Cells stably expressing the human oxytocin receptor (OTR), vasopressin V1a receptor (V1aR), or vasopressin V2 receptor (V2R) are cultured to confluence. The cells are then harvested by scraping or enzymatic dissociation.

  • Homogenization: The harvested cells are washed and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay). The membranes are then aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • A serial dilution of the unlabeled competitor, L-368,899.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR and V2R) near its dissociation constant (Kd).

    • The prepared cell membranes.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.

Data Analysis
  • Calculation of Specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors. Specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of a competitor).

  • IC50 Determination: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Antagonism

cluster_0 Oxytocin Receptor Signaling cluster_1 Antagonism by L-368,899 Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_11 Gq/11 OTR->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response L368899 L-368,899 Blocked_OTR Oxytocin Receptor (OTR) L368899->Blocked_OTR Competitively Binds to Oxytocin_no_bind Oxytocin Oxytocin_no_bind->Blocked_OTR

Caption: Mechanism of L-368,899 antagonism at the oxytocin receptor.

Experimental Workflow for Radioligand Binding Assay

cluster_workflow Radioligand Competition Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing receptor) assay_setup 2. Assay Setup (Membranes + Radioligand + L-368,899) prep->assay_setup incubation 3. Incubation (Reach equilibrium) assay_setup->incubation filtration 4. Filtration (Separate bound from free radioligand) incubation->filtration detection 5. Detection (Scintillation counting) filtration->detection analysis 6. Data Analysis (Calculate IC50 and Ki) detection->analysis

Caption: Workflow for determining binding affinity using a radioligand assay.

References

A Preclinical Comparative Guide to Oxytocin Antagonists: L-366811 and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the oxytocin antagonist L-366811 and its closely related compound L-368,899, alongside other key oxytocin antagonists such as atosiban, barusiban, and retosiban. The information presented is collated from various preclinical studies to support researchers in selecting appropriate tools for their investigations into the oxytocin system.

Introduction to Oxytocin Antagonists

Oxytocin is a neuropeptide hormone critically involved in a range of physiological processes, including uterine contractions during labor, lactation, and social behaviors.[1][2] Consequently, antagonists of the oxytocin receptor (OTR) are valuable research tools and potential therapeutic agents for conditions such as preterm labor.[2][3] This guide focuses on the preclinical characteristics of several non-peptide and peptide oxytocin antagonists, with a particular focus on this compound and the extensively studied compound L-368,899. Due to the limited availability of specific preclinical data for this compound, data for L-368,899, a structurally similar and often interchangeably referenced compound, is included to provide a comprehensive overview.

Quantitative Comparison of Oxytocin Antagonists

The following tables summarize the in vitro binding affinities and in vivo potencies of L-368,899 and other prominent oxytocin antagonists based on available preclinical data.

Table 1: In Vitro Receptor Binding Affinity of Oxytocin Antagonists

CompoundReceptorAssay TypeKi (nM)Species
L-368,899 OxytocinRadioligand Binding12.38Coyote
Vasopressin V1aRadioligand Binding511.6Coyote
AtosibanOxytocinRadioligand Binding-Human, Rat
BarusibanOxytocinRadioligand Binding-Human
RetosibanOxytocinRadioligand Binding0.65Human

Note: Specific Ki values for Atosiban and Barusiban were not explicitly available in the reviewed literature, though they are characterized as potent antagonists.

Table 2: In Vitro Potency (IC50) of Oxytocin Antagonists

CompoundTargetIC50 (nM)Species
L-368,899 Oxytocin Receptor (Uterus)8.9Rat
Oxytocin Receptor (Uterus)26Human
Vasopressin V1a Receptor370-
Vasopressin V2 Receptor570-

Table 3: In Vivo Efficacy of Oxytocin Antagonists

CompoundModelEndpointED50 / Effective DoseSpecies
L-368,899 Oxytocin-induced uterine contractionInhibition0.35 mg/kg (i.v.)Rat
BarusibanOxytocin-induced preterm laborInhibition of contractionsMore potent than atosibanCynomolgus Monkey
AtosibanOxytocin-induced preterm laborInhibition of contractions-Cynomolgus Monkey

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to characterize oxytocin antagonists.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This assay determines the binding affinity of a test compound to the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human or rat oxytocin receptor.

  • Radioligand (e.g., [3H]-Oxytocin or 125I-ornithine vasotocin analog).[1]

  • Test compounds (e.g., this compound, L-368,899).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the oxytocin receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd value), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This in vivo model assesses the functional antagonism of a test compound on uterine activity.

Materials:

  • Female Sprague-Dawley rats in estrus or late-term pregnancy.[4][5]

  • Anesthetic (e.g., urethane or pentobarbital).

  • Oxytocin.

  • Test compounds (e.g., this compound, L-368,899).

  • Saline solution.

  • Intrauterine pressure catheter or strain gauge transducer.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure monitoring if required. Surgically expose the uterus and insert an intrauterine pressure catheter or attach a strain gauge to the uterine horn to measure contractions.[6]

  • Baseline Recording: Record baseline uterine activity for a stabilization period.

  • Oxytocin Challenge: Administer a bolus or infusion of oxytocin to induce uterine contractions.[4]

  • Antagonist Administration: Once stable, rhythmic contractions are established, administer the test compound intravenously at various doses.

  • Data Recording: Continuously record uterine contractions, and if applicable, maternal blood pressure.

  • Data Analysis: Quantify the inhibitory effect of the test compound on the frequency, amplitude, and duration of oxytocin-induced uterine contractions. Calculate the dose required to produce a 50% inhibition of the contractile response (ED₅₀).

Tocolytic Efficacy in a Non-Human Primate Model of Preterm Labor

This model provides a more translationally relevant assessment of a tocolytic agent's efficacy.

Materials:

  • Pregnant non-human primates (e.g., rhesus or cynomolgus monkeys).[7]

  • Anesthetic for surgical procedures.

  • Telemetry system for monitoring intrauterine pressure and electromyography (EMG).[7]

  • Oxytocin.

  • Test compounds.

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a telemetry pressure sensor into the amniotic cavity and EMG leads on the uterine surface of the pregnant monkey.[7]

  • Recovery and Baseline: Allow the animal to recover from surgery and record baseline uterine activity.

  • Induction of Preterm Labor: Administer a continuous infusion of oxytocin to induce preterm labor-like uterine contractions.[7]

  • Antagonist Treatment: Once preterm labor is established, administer the test compound via intravenous infusion.

  • Continuous Monitoring: Continuously monitor uterine activity (intrauterine pressure and EMG) and fetal well-being.

  • Data Analysis: Analyze the data to determine the efficacy of the test compound in suppressing uterine contractions and prolonging gestation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a typical preclinical workflow for evaluating oxytocin antagonists.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Gq_11 Gq/11 OTR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to Antagonist Oxytocin Antagonist (e.g., this compound) Antagonist->OTR blocks

Caption: Oxytocin Receptor Signaling Pathway.

Preclinical_Workflow start Start: Identify Oxytocin Antagonist Candidate in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) in_vitro->functional_assay in_vivo In Vivo Efficacy & PK/PD binding_assay->in_vivo functional_assay->in_vivo rat_model Rat Model of Oxytocin-Induced Uterine Contractions (Determine ED50) in_vivo->rat_model pk_studies Pharmacokinetic Studies (ADME) in_vivo->pk_studies advanced_model Advanced Preclinical Model rat_model->advanced_model pk_studies->advanced_model nhp_model Non-Human Primate Model of Preterm Labor advanced_model->nhp_model end Lead Candidate for Clinical Development nhp_model->end

Caption: Preclinical Evaluation Workflow for Oxytocin Antagonists.

Conclusion

This guide provides a comparative overview of the preclinical data for this compound/L-368,899 and other significant oxytocin antagonists. While direct quantitative data for this compound is limited in the public domain, the extensive information available for the closely related compound L-368,899 offers valuable insights into its potential as a potent and selective oxytocin receptor antagonist. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting preclinical studies in this field. Further investigation is warranted to fully characterize the preclinical profile of this compound and to directly compare its efficacy and safety with other tocolytic agents.

References

Safety Operating Guide

Navigating the End-of-Life for Your BTicino 366811 Audio Intercom Kit: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory equipment is a matter of paramount importance. While the designation "L-366811" may initially suggest a chemical compound, it has been identified as the model number for a BTicino Audio Intercom Kit. As such, its disposal falls under the regulations for electronic waste, a critical aspect of maintaining a safe and environmentally responsible laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of the BTicino 366811 kit, ensuring compliance with environmental regulations and promoting sustainability.

Understanding Your Responsibility: The WEEE Directive

The disposal of electronic equipment within the European Union is governed by the Waste Electrical and Electronic Equipment (WEEE) Directive. BTicino, as a company within the Legrand Group, adheres to this directive, which aims to reduce the amount of e-waste ending up in landfills.[1][2] The directive mandates the separate collection and specific treatment of electrical and electronic equipment to allow for reuse, recycling, and other forms of recovery.[1] All BTicino products subject to the WEEE Directive are marked with a "crossed out wheelie bin" symbol to indicate that they should not be disposed of with unsorted household waste.[1]

Disposal Procedures for the BTicino 366811 Kit

Disposing of your BTicino 366811 audio intercom kit requires a different approach than for chemical waste. The primary goal is to ensure that the electronic components are recycled in an environmentally sound manner. It is illegal to dispose of certain electronic devices with regular trash as they may contain materials harmful to the environment.[3]

Step-by-Step Disposal Guide:

  • Do Not Dispose of in General Waste: Under no circumstances should the intercom unit, handset, or any associated wiring be placed in standard trash receptacles.

  • Check for Local E-Waste Collection Programs: Many municipalities and regions have designated collection points or special events for recycling electronic waste. Contact your local waste management authority to inquire about e-waste collection services in your area.

  • Utilize Retailer Take-Back Programs: Some retailers offer take-back programs for electronic devices, especially when purchasing a new one. Inquire with electronics retailers in your vicinity to see if they accept old intercom systems for recycling.

  • Find a Certified E-Waste Recycler: Numerous certified e-waste recycling companies specialize in the safe and responsible disposal of electronic equipment. These facilities ensure that valuable materials are recovered and hazardous components are handled correctly.

  • Manufacturer Take-Back Programs: While a specific take-back program for the 366811 kit by BTicino has not been identified, it is always advisable to check the manufacturer's website or contact their customer service for any available recycling options.[4]

Key Disposal Options at a Glance

Disposal OptionKey ConsiderationsPotential Costs
Municipal E-Waste Collection Check local regulations and schedules for collection events or drop-off locations.Often free for residents and small businesses.
Retailer Take-Back Programs May require the purchase of a new product. Check with individual retailers for their policies.Typically free with a new purchase.
Certified E-Waste Recyclers Ensures responsible and compliant recycling. May offer data destruction services if applicable.Fees may apply, especially for businesses.
Manufacturer Programs Check the BTicino or Legrand websites for any corporate recycling initiatives.Varies by program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of your BTicino 366811 audio intercom kit.

start Start: BTicino 366811 Kit End-of-Life check_local Check Local Municipal E-Waste Recycling Program start->check_local local_available Is a Program Available? check_local->local_available dispose_local Dispose of Kit at Designated Collection Point or Event local_available->dispose_local Yes check_retailer Inquire About Retailer Take-Back Programs local_available->check_retailer No end End: Responsible Disposal dispose_local->end retailer_available Is a Program Available? check_retailer->retailer_available dispose_retailer Return Kit to a Participating Retailer retailer_available->dispose_retailer Yes find_recycler Find a Certified E-Waste Recycler retailer_available->find_recycler No dispose_retailer->end check_manufacturer Check BTicino/Legrand Website for Take-Back Programs find_recycler->check_manufacturer recycler_option Arrange for Collection or Drop-off with Recycler recycler_option->end manufacturer_available Is a Program Available? check_manufacturer->manufacturer_available manufacturer_available->recycler_option No follow_manufacturer Follow Manufacturer's Instructions for Return manufacturer_available->follow_manufacturer Yes follow_manufacturer->end

Disposal Decision Flowchart for BTicino 366811

By following these procedures, you can ensure the safe and environmentally responsible disposal of your electronic equipment, aligning your laboratory's operational practices with the principles of sustainability and regulatory compliance.

References

Essential Safety and Operational Guide for Handling L-366811 (NSC 66811)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of L-366811, also identified as NSC 66811. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction, designed to reactivate p53 tumor suppressor function.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment and specifications.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesChemical-resistant gloves should be worn at all times. Inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in designated chemical waste.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles of the compound.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn and fully buttoned to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound (NSC 66811) is provided below for quick reference.

PropertyValue
Chemical Name 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
CAS Number 6964-62-1
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Appearance Solid
Solubility Soluble in DMSO (≥34 mg/mL) and Ethanol (≥3.82 mg/mL with sonication and warming). Sparingly soluble in water.
Storage Store at -20°C for long-term stability.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and preparation of this compound within a certified chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

2. Solution Preparation:

  • When preparing solutions, add the solvent to the weighed solid slowly to avoid splashing.

  • If using solvents like DMSO or ethanol, be aware of their own specific handling requirements.

  • Cap vials or tubes securely immediately after preparation.

3. Experimental Use:

  • All experimental procedures involving this compound should be performed in a designated area within the laboratory.

  • Clearly label all containers with the compound name, concentration, date, and your initials.

  • Avoid skin contact with solutions containing this compound. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical advice.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid chemical waste stream immediately after use.

Signaling Pathway of this compound (NSC 66811)

This compound acts as an inhibitor of the MDM2-p53 interaction. Under normal conditions, MDM2, an E3 ubiquitin ligase, binds to the p53 tumor suppressor protein, leading to its degradation. By disrupting this interaction, this compound allows p53 to accumulate, which in turn can activate downstream pathways leading to cell cycle arrest or apoptosis in cancer cells.

L366811_Pathway Mechanism of Action of this compound (NSC 66811) cluster_0 Normal Cellular State cluster_1 With this compound (NSC 66811) MDM2 MDM2 p53 p53 MDM2->p53 Binds to Degradation p53 Degradation p53->Degradation Leads to L366811 This compound (NSC 66811) MDM2_inhibited MDM2 L366811->MDM2_inhibited Inhibits p53_active p53 (Accumulates) MDM2_inhibited->p53_active Binding Blocked CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Mechanism of this compound (NSC 66811) action.

Experimental Workflow: General Protocol for Cell-Based Assays

The following diagram outlines a general workflow for utilizing this compound in a typical cell-based experiment, such as assessing its effect on cell viability or protein expression.

Experimental_Workflow General Experimental Workflow for this compound A 1. Cell Seeding B 2. Cell Culture (24h) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Incubation (24-72h) C->D E 5. Downstream Analysis D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot (for p53, MDM2, p21) E->G H Flow Cytometry (Cell Cycle, Apoptosis) E->H

Caption: Workflow for this compound cell-based assays.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-366811
Reactant of Route 2
L-366811

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.